(3-azidophenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-azidophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDAIKICIALGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902140-57-2 | |
| Record name | (3-azidophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-azidophenyl)methanamine chemical structure and properties
The following technical guide provides an in-depth analysis of (3-azidophenyl)methanamine, a critical heterobifunctional building block in medicinal chemistry and chemical biology.
Synonyms: 3-Azidobenzylamine, m-Xylylenediamine azide derivative CAS Registry Number: 902140-57-2[1]
Introduction & Significance
(3-Azidophenyl)methanamine is a versatile bifunctional linker featuring two distinct reactive handles: a primary aliphatic amine and an aryl azide. This structural duality allows for orthogonal functionalization, making it a cornerstone reagent in Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs) .
The amine moiety undergoes facile acylation or alkylation, allowing attachment to a ligand or scaffold, while the aryl azide serves as a bio-orthogonal "Click" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This molecule is particularly valued for its meta-substitution pattern, which provides a rigid yet spatially distinct geometry compared to flexible alkyl linkers.
Chemical Profile & Physicochemical Properties[1][2][3][4]
The following data summarizes the core physical and chemical characteristics necessary for experimental planning.
| Property | Value / Description |
| Molecular Formula | C |
| Molecular Weight | 148.17 g/mol |
| Exact Mass | 148.075 g/mol |
| Physical State | Pale yellow to brown oil (often supplied as HCl salt) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water (free base) |
| Boiling Point | ~250°C (Predicted) - Note: Decomposes before boiling |
| pKa (Conjugate Acid) | ~9.5 (Aliphatic amine) |
| C/N Ratio | 1.75 (Indicates potential energetic instability) |
| SMILES | NCC1=CC(N=[N+]=[N-])=CC=C1 |
Synthesis & Manufacturing Workflow
The synthesis of (3-azidophenyl)methanamine typically proceeds via the selective diazotization of 3-aminobenzylamine. Because the starting material contains both an aliphatic and an aromatic amine, pH control is critical to ensure selective reaction at the aniline nitrogen.
Reaction Pathway Diagram
The following diagram illustrates the selective diazotization and azidation workflow.
Caption: Selective synthesis via diazotization. The aliphatic amine is protected by protonation in acidic media.
Detailed Experimental Protocol
Safety Warning: Azide synthesis involves the generation of Hydrazoic Acid (HN
Step 1: Diazotization
-
Dissolution: Dissolve 3-aminobenzylamine (10 mmol) in 6 M HCl (10 mL). Cool the solution to 0°C in an ice/salt bath.
-
Mechanistic Insight: The high acidity ensures the aliphatic amine is fully protonated (
), rendering it non-nucleophilic and preventing self-coupling or N-nitrosylation at the aliphatic site.
-
-
Nitrite Addition: Dropwise add a solution of NaNO
(1.1 eq, 11 mmol) in water (2 mL) while maintaining the internal temperature below 5°C. Stir for 30 minutes.-
Validation: The solution should turn clear/yellow. Starch-iodide paper can verify excess nitrous acid (turns blue/black).
-
Step 2: Azidation
-
Azide Addition: Slowly add a solution of Sodium Azide (NaN
, 1.2 eq, 12 mmol) in water (5 mL) to the diazonium mixture at 0°C.-
Caution: Vigorous evolution of N
gas will occur. Control addition rate to manage foaming.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up:
-
Neutralize carefully with saturated NaHCO
(to pH ~8). -
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over MgSO
, and concentrate in vacuo at room temperature (do not heat >40°C).
-
Applications in Drug Discovery (PROTACs)[8]
(3-Azidophenyl)methanamine is extensively used as a "Click-ready" linker in the synthesis of PROTACs. Its rigid phenyl core reduces the entropic penalty of binding compared to long polyethylene glycol (PEG) chains, potentially improving the ternary complex stability between the Target Protein, PROTAC, and E3 Ligase.
Mechanism of Action: Ternary Complex Formation
The diagram below details how this molecule functions as a linker in a PROTAC system.
Caption: PROTAC assembly. The azide moiety enables modular "Click" attachment to E3 ligase ligands.
Analytical Characterization
To validate the integrity of the synthesized linker, look for these key spectral signatures:
-
IR Spectroscopy: A distinct, strong absorption band at ~2100–2150 cm
corresponding to the azide asymmetric stretch. -
H NMR (400 MHz, CDCl
):- 7.30–6.90 (m, 4H, Ar-H): Characteristic meta-substitution pattern.
-
3.85 (s, 2H, Ar-CH
-NH ): Benzylic protons. -
1.50 (br s, 2H, -NH
): Exchangeable amine protons.
Safety & Handling Protocols
Hazard Class: Organic Azide / Acute Toxin.
-
C/N Ratio Rule: The Carbon/Nitrogen ratio is 1.75 (
). -
Incompatibility:
-
Acids: Contact with strong acids releases HN
(highly toxic/explosive gas). -
Halogenated Solvents: Do not store in DCM or Chloroform for extended periods (risk of forming di/tri-azidomethane).[3]
-
-
Storage: Store at -20°C in an amber vial (light sensitive).
References
-
AA Blocks. (n.d.). (3-azidophenyl)methanamine Product Page. Retrieved from [Link]
-
University of Pittsburgh. (2013). Guidelines for the Safe Handling of Azides. Retrieved from [Link]
-
PubChem. (n.d.).[4] (3-azidophenyl)methanamine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2025). PROTAC Technology as a New Tool for Modern Pharmacotherapy. Retrieved from [Link]
Sources
3-Azidobenzylamine (CAS 902140-57-2): Technical Monograph & Application Guide
[1]
Executive Summary
3-Azidobenzylamine (CAS 902140-57-2), also known as (3-azidophenyl)methanamine, is a high-value bifunctional building block critical to modern drug discovery.[1] It serves as a "heterobifunctional linker," possessing two orthogonal reactive handles: a primary amine (
This dual functionality allows for the precise construction of complex conjugates, such as PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) .[1] The amine facilitates standard amide coupling to ligands or scaffold cores, while the azide remains inert until activated for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1] This guide details the physicochemical profile, synthesis pathways, safety protocols, and application workflows for this essential reagent.[1][2]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
3-Azidobenzylamine is typically supplied as a hydrochloride salt to enhance stability and handling safety, as free organic azides of low molecular weight can be volatile and shock-sensitive.[1]
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | 3-Azidobenzylamine; (3-Azidophenyl)methanamine |
| CAS Number | 902140-57-2 |
| Molecular Formula | |
| Molecular Weight | 148.17 g/mol (Free Base); ~184.6 g/mol (HCl Salt) |
| Appearance | Pale yellow oil (Free Base) or Off-white solid (HCl Salt) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM (Free Base) |
| SMILES | NCC1=CC=CC(N=[N+]=[N-])=C1 |
| C/N Ratio | 1.75 (Requires cold storage and light protection) |
| Storage | -20°C, Inert atmosphere (Ar/N2), Protect from light |
Mechanistic Utility & Orthogonal Chemistry[1]
The core value of 3-azidobenzylamine lies in its ability to bridge two distinct chemical modules without cross-reactivity.
-
The Primary Amine (
): Acts as a nucleophile for acylation, reductive amination, or sulfonylation.[1] It is typically reacted first to attach the "Anchor" moiety (e.g., an E3 ligase ligand in PROTACs).[1] -
The Aryl Azide (
): Acts as a 1,3-dipole.[1] It is chemically inert to the conditions used for amine coupling (e.g., HATU, DIPEA, DMF).[1][2] It is activated only in the presence of a Cu(I) catalyst or a strained alkyne (e.g., DBCO).[1]
Visualization: Orthogonal Derivatization Workflow
Figure 1: Step-wise orthogonal derivatization strategy utilizing 3-azidobenzylamine.
Synthesis & Sourcing Strategy
While commercially available, understanding the synthesis is vital for quality control, particularly regarding the presence of potentially explosive byproducts or transition metal impurities.[1]
Recommended Synthetic Route (Safety-Optimized)
The most robust route avoids the isolation of low-molecular-weight aliphatic azides by installing the azide on the aromatic ring via aniline diazotization.[1]
-
Precursor: 3-Nitrobenzylamine (CAS 902140-57-2 is the target, so we start with the nitro analog).[1]
-
Protection: Protection of the amine with
to form tert-butyl (3-nitrobenzyl)carbamate.[1] -
Reduction: Catalytic hydrogenation (
) or chemical reduction ( ) to convert the nitro group to an aniline.[1] -
Diazotization (Azidation): Treatment of the aniline with
followed by (or using ) to install the azide.[1] -
Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane) yields 3-azidobenzylamine hydrochloride .[1]
Quality Parameter for Sourcing:
Experimental Protocols
Protocol A: General Amide Coupling (Amine Functionalization)
This step attaches the linker to a carboxylic acid-containing ligand (e.g., Thalidomide derivative).[1]
Materials:
-
3-Azidobenzylamine HCl (1.0 equiv)[1]
-
Carboxylic Acid Ligand (1.0 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (3.0 equiv)[1]
-
Solvent: Anhydrous DMF
Procedure:
-
Dissolve the Carboxylic Acid Ligand in anhydrous DMF (0.1 M).
-
Add DIPEA and stir for 5 minutes under
. -
Add HATU and stir for 10 minutes to activate the acid.
-
Add 3-Azidobenzylamine HCl.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = Ligand + 148 - 18).[1]
-
Workup: Dilute with EtOAc, wash with saturated
, water, and brine. Dry over .[2] -
Purification: Flash chromatography (Hexane/EtOAc). The azide is stable on silica.
Protocol B: CuAAC "Click" Reaction (Azide Functionalization)
This step links the intermediate to an alkyne-tagged core.[1]
Materials:
-
Azide-Functionalized Intermediate (from Protocol A) (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)[1]
- (0.1 equiv)[1]
-
Sodium Ascorbate (0.5 equiv)[1]
-
Solvent:
(1:1) or DMSO/Water[1]
Procedure:
-
Dissolve the Azide Intermediate and Alkyne in the solvent mixture.
-
Prepare a fresh aqueous solution of Sodium Ascorbate and add to the mixture.
-
Add the
solution last. -
Flush headspace with Argon and cap the vial.
-
Stir at RT for 4–16 hours.
-
Workup: Scavenge Copper using a chelating resin (e.g., QuadraPure™ TU) or EDTA wash.[1]
-
Analysis: LC-MS should show the formation of the 1,2,3-triazole adduct.[1]
Safety & Stability (Critical)
Hazard: Organic azides are energetic materials.
Rule of Thumb: The
-
Safety Rule: Azides with
are considered potentially unstable.[1] -
Mitigation: While the benzene ring stabilizes the molecule significantly compared to aliphatic azides, it should never be distilled or subjected to high heat (>80°C) in concentrated forms.[1]
Handling Guidelines:
-
Shielding: Always work behind a blast shield when handling >1g of neat material.
-
Tools: Use plastic or ceramic spatulas. Avoid metal spatulas (risk of shock friction).[1]
-
Solvents: Do NOT use halogenated solvents (DCM,
) with sodium azide during synthesis (forms explosive di/tri-azidomethane).[1] However, the final organic azide product is safe in DCM.[1] -
Waste: Quench azide waste with 10% Sodium Nitrite (
) and sulfuric acid (destroys azide to and oxides) or specific commercial quenching kits before disposal.[1]
References
-
Sharpless, K. B., et al. (2002).[1][2] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link[1]
-
BOC Sciences. (2025).[1] "Click Chemistry in ADC and PROTAC."[3][4] Application Notes.
-
BroadPharm. (2021).[1] "What is Click Chemistry? Applications in Drug Discovery." Technical Guides. Link
-
University of Bristol. (2018). "SOP for Handling Azides and Other Potentially Explosive Materials." School of Chemistry Safety Manual. Link
-
National Institutes of Health (NIH). (2023).[1] "Click chemistry in the development of PROTACs." PubMed Central.[2] Link
Introduction: The Strategic Importance of Aryl Azides in Modern Synthesis
An In-depth Technical Guide to Aryl Azide Building Blocks for Click Chemistry
Click chemistry has revolutionized the fields of drug discovery, chemical biology, and materials science by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2] At the heart of this chemical philosophy lies the need for robust, versatile, and readily accessible building blocks. Among these, organic azides have gained prominence, serving as a linchpin for reactions like the Staudinger ligation and, most notably, the azide-alkyne cycloaddition.[1][3]
This guide focuses specifically on aryl azides , a class of building blocks that offer distinct advantages over their aliphatic counterparts. Their inherent chemical stability, coupled with the ability to fine-tune their electronic properties through aromatic substitution, makes them exceptionally valuable tools for researchers.[4][5] While chemically inert under many physiological conditions, aryl azides can be controllably activated through catalysis or strain to participate in highly efficient ligation reactions, or through light to generate highly reactive intermediates for covalent labeling.[4] This unique combination of stability and tunable reactivity allows for precise chemical control in complex biological and material systems.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing field-proven insights into the synthesis, handling, and application of aryl azide building blocks for click chemistry.
Part 1: Synthesis and Characterization of Aryl Azide Building Blocks
The Cornerstone of Synthesis: Diazotization-Azidation of Anilines
The most prevalent and dependable method for synthesizing aryl azides is the diazotization of a corresponding aniline, followed by a substitution reaction with an azide source, typically sodium azide.[5][6] This two-step, one-pot procedure is favored due to the vast commercial availability of substituted anilines and the general reliability of the transformation across a wide range of functional groups.[7]
Causality Behind the Method: The process hinges on the conversion of a relatively unreactive amino group into an excellent leaving group, dinitrogen gas (N₂), via an intermediate diazonium salt. The in-situ formation of the diazonium salt under cold, acidic conditions is critical, as these intermediates are often unstable at higher temperatures.[5] The subsequent introduction of the highly nucleophilic azide ion (N₃⁻) readily displaces the diazonium group to form the desired aryl azide.
Experimental Protocol: Synthesis of 4-Azidobenzoic Acid
This protocol details the synthesis of a common aryl azide building block from 4-aminobenzoic acid.
Materials:
-
4-aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a 250 mL flask, suspend 4-aminobenzoic acid (1.0 eq) in deionized water. Add concentrated HCl (3.0 eq) and stir until a clear solution is obtained.
-
Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. While maintaining the temperature, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. The addition should be slow enough to keep the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature. A slight yellow color indicates the formation of the diazonium salt.
-
Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool to 0-5 °C. Add the sodium azide solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Extract the reaction mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude aryl azide.[5]
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.[8]
Safety Precautions:
-
Aryl azides are potentially explosive. Handle with care and avoid exposure to heat, friction, and shock.[5]
-
Sodium azide is highly toxic. Wear appropriate personal protective equipment (PPE) and handle it in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.
Characterization and Safe Handling
-
Infrared (IR) Spectroscopy: Aryl azides exhibit a strong, characteristic asymmetric stretching vibration around 2100-2130 cm⁻¹, which is a definitive diagnostic peak.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of the azide group induces predictable shifts in the ¹H and ¹³C NMR spectra of the aromatic ring.
-
Stability and Handling: While generally more stable than their low-molecular-weight alkyl counterparts, aryl azides are energetic compounds. A general rule of thumb considers the ratio of carbon atoms to nitrogen atoms (C/N); compounds with a low C/N ratio are more likely to be explosive.[10] It is prudent to handle all new azides on a small scale initially and store them in a cool, dark place.
Functional Group Tolerance
The diazotization-azidation method is compatible with a wide range of substituents on the aromatic ring, a key feature for creating diverse building blocks.
| Substituent on Aniline | Position | Reported Yield (%) |
| -H | - | >95% |
| 4-OCH₃ | para | >90% |
| 4-Cl | para | >95% |
| 4-NO₂ | para | >90% |
| 4-COOH | para | ~85% |
| 3-CF₃ | meta | >90% |
| (Data synthesized from typical yields reported in literature.[5]) |
Part 2: Aryl Azides in Core Click Chemistry Reactions
Aryl azides are central to the two most prominent azide-alkyne cycloaddition reactions: the copper(I)-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants. The choice between them is dictated by the experimental context, particularly the tolerance for a metal catalyst.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, offering an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition.[11][12]
Mechanistic Insight: The reaction is not a true concerted 1,3-dipolar cycloaddition. Instead, it proceeds through a stepwise mechanism involving copper(I)-acetylide intermediates.[13] This catalytic cycle is responsible for the reaction's high efficiency and, critically, its near-perfect regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer.[11][13] This predictability is a major advantage in applications like drug discovery, where precise molecular architecture is paramount.
Experimental Protocol: A General CuAAC Reaction
Materials:
-
Aryl azide building block (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.2 eq)
-
Solvent (e.g., a 1:1 mixture of t-butanol and water)
Procedure:
-
Preparation: In a vial, dissolve the aryl azide and the terminal alkyne in the chosen solvent system.
-
Catalyst Addition: Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ.[13] A color change is often observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-12 hours.
-
Workup: Upon completion, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[14] Wash, dry, and concentrate the organic phase. Purify by column chromatography if needed.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where metal catalysts are undesirable due to toxicity, such as live-cell imaging or in vivo bioconjugation, SPAAC provides an elegant solution.[15][16]
Mechanistic Insight: SPAAC utilizes a cyclooctyne, an eight-membered ring containing a triple bond. The significant ring strain of this alkyne (~18 kcal/mol) dramatically lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.[15][16] The reaction is bioorthogonal, meaning neither the azide nor the strained alkyne reacts with native biological functional groups.
Field Insight on Reactivity: The reactivity in SPAAC can be tuned. Electron-withdrawing groups on the aryl azide can sometimes slow the reaction. Conversely, sterically hindered aryl azides, such as those with substituents at both ortho positions (e.g., 2,6-diisopropylphenyl azide), have been shown to react faster than unhindered aryl azides.[17] This counterintuitive "steric acceleration" is attributed to the bulky groups twisting the azide out of conjugation with the aromatic ring, raising its ground-state energy and making it more reactive.[17]
Experimental Protocol: A General SPAAC Reaction for Bioconjugation
Materials:
-
Azide-labeled biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne reagent (e.g., DBCO-Fluorophore) stock solution in DMSO
-
Reaction buffer
Procedure:
-
Preparation: Prepare a solution of the azide-labeled biomolecule at the desired concentration in the reaction buffer.
-
Reagent Addition: Add the stock solution of the DBCO-reagent to the biomolecule solution. It is crucial to keep the final concentration of the organic cosolvent (e.g., DMSO) low (typically <5%) to avoid denaturing the biomolecule.[14]
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from minutes to a few hours depending on the concentrations and the specific strained alkyne used.
-
Purification: Remove excess, unreacted DBCO-reagent using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.
Part 3: Applications in Drug Development and Research
The modularity and efficiency afforded by aryl azide building blocks have made them indispensable in modern biomedical research.
High-Throughput Screening and Drug Discovery
Click chemistry enables the rapid assembly of large libraries of diverse small molecules from a set of aryl azide and alkyne building blocks.[18] This modular approach significantly accelerates the identification and optimization of lead compounds in drug discovery programs.[1][18] For example, a triazole ring, formed via a click reaction, can serve as a stable and biocompatible linker to connect different pharmacophores.[19]
Bioconjugation and Chemical Biology
A primary application is the specific labeling of biomolecules.[20] An aryl azide can be incorporated into a protein, glycan, or nucleic acid. Subsequent reaction with an alkyne-functionalized probe (e.g., a fluorophore, biotin, or drug molecule) via CuAAC or SPAAC allows for visualization, isolation, or targeted delivery.[4][21] SPAAC, in particular, has enabled the labeling of molecules on the surface of living cells and even within living organisms without causing cellular toxicity.[16][21]
Photoaffinity Labeling
Beyond cycloadditions, aryl azides serve as potent photo-crosslinkers.[22] Upon irradiation with UV light, they release N₂ gas to form a highly reactive nitrene intermediate.[4][23] This nitrene can then form a covalent bond by inserting into nearby C-H or N-H bonds, allowing researchers to "capture" transient molecular interactions, such as those between a drug and its protein target.[22][24]
Conclusion
Aryl azide building blocks represent a powerful and versatile class of reagents for click chemistry. Their straightforward synthesis, inherent stability, and tunable reactivity make them ideal for a vast array of applications, from constructing compound libraries in drug discovery to performing complex bioconjugations in living systems. A thorough understanding of their synthesis, handling, and reactivity in both CuAAC and SPAAC contexts is essential for any researcher looking to leverage the power and precision of click chemistry to advance their scientific goals.
References
-
Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. RSC Chemical Biology. [Link]
-
Fujita, K., et al. (n.d.). Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding. J-Stage. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Kanan, S. M., et al. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Zhang, C., et al. (2020). Arylation Chemistry for Bioconjugation. Angewandte Chemie International Edition. [Link]
-
Various Authors. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. PMC. [Link]
-
Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
-
Bakulev, V. A., et al. (n.d.). Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry. RSC Publishing. [Link]
-
da Silva, F. C., et al. (2016). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society. [Link]
-
Semantic Scholar. (n.d.). Bioconjugation via azide-Staudinger ligation: an overview. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). An overview of the current proposed mechanism of aryl azide photoactivation... ResearchGate. [Link]
-
Kutonova, K. V., et al. (2013). A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. Synthesis. [Link]
-
Booker-Milburn, K. I., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry. [Link]
-
Kim, J., et al. (2023). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis and applications of aryl azides. ResearchGate. [Link]
-
ResearchGate. (n.d.). Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins? ResearchGate. [Link]
-
Ning, X., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem. [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. (n.d.). Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Semantic Scholar. [Link]
-
Oriental Journal of Chemistry. (2022). A Facile and Convenient Method to Reduce Organo Azides under Electrochemical Condition... Oriental Journal of Chemistry. [Link]
-
Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy. [Link]
-
ResearchGate. (n.d.). Benzyne Click Chemistry with in Situ Generated Aromatic Azides. ResearchGate. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2011). CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Das, B., et al. (2012). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters. [Link]
-
ResearchGate. (n.d.). Review on role alkyne and azide building blocks for click chemistry... ResearchGate. [Link]
-
Antonchick, A. P., et al. (2015). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Chemical Science. [Link]
-
ResearchGate. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? ResearchGate. [Link]
-
Tanaka, K., et al. (2011). Enhanced clickability of doubly sterically-hindered aryl azides. Organic & Biomolecular Chemistry. [Link]
-
Semantic Scholar. (n.d.). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Semantic Scholar. [Link]
-
Pacher, N., et al. (2023). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Applied Polymer Materials. [Link]
-
Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl azide synthesis... Organic Chemistry Portal. [Link]
-
RSC Publishing. (n.d.). Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthetic Methodology By Using Sodium dichloroiodate (NaICl2) Reagent. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Investigation of the Substituent Effects of the Azide Functional Group... ResearchGate. [Link]
-
ACS Publications. (n.d.). Heterocoupling of Different Aryl Nitrenes to Produce Asymmetric Azoarenes Using Iron. ACS Publications. [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding [jstage.jst.go.jp]
- 4. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 7. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 16. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced clickability of doubly sterically-hindered aryl azides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Azide-linkers for Drug Design - Enamine [enamine.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Whitepaper: Physicochemical Profiling and Bioconjugation Utility of (3-azidophenyl)methanamine
Executive Summary
(3-azidophenyl)methanamine, commonly referred to as 3-azidobenzylamine, is a highly versatile bifunctional linker utilized in advanced bioconjugation, click chemistry, and drug discovery. This whitepaper details its physicochemical properties—specifically its molecular weight and formula—and provides a self-validating protocol for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Molecular Identity & Physicochemical Profiling
Understanding the exact mass and stoichiometric properties of (3-azidophenyl)methanamine is critical for high-resolution mass spectrometry (HRMS) validation and precise molar dosing in synthetic workflows. The molecule consists of a central benzene ring substituted at the meta position with an azide group (-N_3) and at position 1 with a methanamine group (-CH_2NH_2).
Table 1: Physicochemical Properties of (3-azidophenyl)methanamine
| Property | Value | Causality / Significance in Research |
| IUPAC Name | (3-azidophenyl)methanamine | Standardized nomenclature for structural identification. |
| Synonyms | 3-azidobenzylamine | Common terminology used in commercial and academic literature[1]. |
| CAS Number | 902140-57-2 | Unique chemical identifier for reagent sourcing[2]. |
| Molecular Formula | C7H8N4 | Dictates stoichiometric calculations for conjugation[2],[3]. |
| Molecular Weight | 148.167 g/mol | Essential for calculating molarity in coupling reactions[2],[1]. |
| Monoisotopic Mass | 148.07489 Da | Used as the exact mass reference for HRMS and LC-MS validation[3]. |
Structural Causality: The Dual-Handle Advantage
The utility of (3-azidophenyl)methanamine stems from its rationally designed bifunctionality.
-
The Primary Amine (-CH_2NH_2): Acts as a highly nucleophilic anchor. Because it is separated from the aromatic ring by a methylene bridge (benzylic position), it retains high basicity and nucleophilicity, making it ideal for rapid amidation with NHS-esters or EDC-activated carboxylates.
-
The Meta-Azide (-N_3): The meta positioning is deliberate. It minimizes direct resonance electron-withdrawing effects on the benzylic amine (which would occur in the ortho or para positions), preserving the amine's reactivity. The azide serves as a bioorthogonal handle for downstream CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Figure 1: Structural deconstruction of (3-azidophenyl)methanamine into its functional moieties.
Application in Drug Development: CuAAC Click Chemistry
In medicinal chemistry, 3-azidobenzylamine is frequently employed to synthesize complex pharmacophores, such as nucleoside derivatives targeting A3 adenosine receptors and ABCG2 multidrug transporters[4],[5]. The workflow typically involves a sequential nucleophilic substitution followed by a click reaction to attach functional payloads.
Figure 2: Two-step bioconjugation workflow utilizing the dual handles of 3-azidobenzylamine.
Self-Validating Experimental Protocol: Amine Derivatization & CuAAC
This protocol outlines the attachment of an alkyne-modified payload (e.g., a fluorophore or therapeutic agent) to a carboxylate-containing biomolecule using (3-azidophenyl)methanamine as the linker.
Phase 1: Amine Derivatization (Amidation)
-
Preparation: Dissolve the target biomolecule (pre-activated as an NHS-ester) in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).
-
Causality: Amine-free buffers prevent competitive inhibition. The basic pH ensures the primary amine of 3-azidobenzylamine remains deprotonated and highly nucleophilic.
-
-
Coupling: Add a 10-fold molar excess of (3-azidophenyl)methanamine. Incubate at room temperature for 2 hours under continuous agitation.
-
Validation & Purification: Purify the azide-modified protein using size-exclusion chromatography (SEC) or dialysis against 1X PBS (pH 7.4).
-
Self-Validation: Analyze the eluate via MALDI-TOF MS. A mass shift of +130 Da per conjugation event (accounting for the loss of H_2O during amide bond formation from a free carboxylate, or the displacement of the NHS leaving group) confirms successful linker attachment.
-
Phase 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Catalyst Complexation: In a separate microcentrifuge tube, pre-mix CuSO_4·5H_2O (1 mM final concentration) with THPTA ligand (5 mM final concentration).
-
Causality: Pre-complexing Cu(II) with the THPTA ligand prevents copper-induced protein precipitation and shields the biomolecule from reactive oxygen species (ROS) generated during the subsequent reduction step.
-
-
Reduction: Add Sodium Ascorbate (10 mM final concentration) to the Cu-THPTA mixture.
-
Causality: Ascorbate acts as a reducing agent, converting stable Cu(II) into the catalytically active Cu(I) species in situ. The solution will briefly shift in color before turning clear, indicating successful reduction.
-
-
Cycloaddition: Add the alkyne-modified payload (5-fold molar excess) to the azide-modified biomolecule from Phase 1, immediately followed by the activated Cu(I) complex. Incubate for 1–2 hours at room temperature in the dark.
-
Final Purification: Remove the copper catalyst and unreacted alkyne via SEC.
-
Self-Validation: Confirm the final conjugation via SDS-PAGE (using fluorescence imaging if a fluorophore payload was used) or LC-MS to verify the formation of the 1,2,3-triazole linkage.
-
References
-
Molaid. "3-azidobenzylamine - Chemical Properties". Molaid Database. URL: [Link]
-
PubChemLite. "C7H8N4 - Explore". Luxembourg Centre for Systems Biomedicine. URL: [Link]
-
Abel B, Murakami M, Tosh DK, et al. "Interaction of A3 Adenosine Receptor Ligands with the Human Multidrug Transporter ABCG2". European Journal of Medicinal Chemistry, 2022;231:114103. URL: [Link]
-
National Institutes of Health (NIH). "PMC Search: Adenosine A3 Receptor Antagonists". PubMed Central. URL: [Link]
Sources
- 1. 3-azidobenzylamine - CAS号 902140-57-2 - 摩熵化学 [molaid.com]
- 2. 902140-57-2 (3-Azidophenyl)methanamine AKSci 5563CZ [aksci.com]
- 3. PubChemLite - C7H8N4S - Explore [pubchemlite.lcsb.uni.lu]
- 4. Interaction of A3 Adenosine Receptor Ligands with the Human Multidrug Transporter ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
The Electronic Divide: A Technical Guide to Alkyl vs. Aryl Azide Linkers
Executive Summary
In chemical biology and drug discovery, the azide functionality (
This guide dissects the electronic underpinnings, mechanistic pathways, and experimental protocols for both classes, providing a rigorous framework for selecting the correct linker for target identification and bioconjugation.
Part 1: Structural & Electronic Fundamentals
The divergent behavior of alkyl and aryl azides stems from the electronic environment of the
Alkyl Azides ( )
-
Hybridization: The azide is attached to an
hybridized carbon. -
Electronic Character: The alkyl group is electronically neutral or slightly electron-donating (inductive effect). This localizes the negative charge density on the terminal
-nitrogen and the internal -nitrogen, making the system relatively stable at physiological temperatures. -
Primary Utility: Bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Aryl Azides ( )[1][2][3][4]
-
Hybridization: The azide is attached to an
hybridized carbon within an aromatic ring. -
Electronic Character: The azide group conjugates with the
-system of the ring. This delocalization lowers the activation energy for nitrogen loss ( ) upon excitation. -
Primary Utility: Photochemical generation of highly reactive nitrenes for covalent capture of protein binding partners (Photoaffinity Labeling).
Stability & Safety: The "Rule of Three"
Regardless of the class, all azides are potential explosophores. A critical safety metric for any synthesized linker is the Carbon/Nitrogen ratio.[1]
The Safety Equation:
Where, , and are the number of carbon, oxygen, and nitrogen atoms, respectively.[2]
If the ratio is
Part 2: Alkyl Azides – The Ligation Specialist
Alkyl azides are the gold standard for molecular assembly due to their kinetic stability in biological milieus until activated by a specific catalyst (Cu(I)) or ring strain.
Mechanism: The Dinuclear Copper Pathway
Current mechanistic consensus suggests that CuAAC does not proceed via a simple concerted mechanism but involves a stepwise cycle with a dinuclear copper intermediate.[3]
Caption: Simplified CuAAC cycle showing the critical dinuclear copper intermediate required for 1,4-regioselectivity.
Protocol: Quantitative Bioconjugation (CuAAC)
Objective: Conjugate a fluorescent alkyne to an alkyl-azide labeled protein.
Reagents:
-
Protein-Azide: 50 µM in PBS (pH 7.4).
-
Alkyne-Fluorophore: 100 µM (2 eq).
-
CuSO4: 1 mM (Source of Cu).
-
THPTA Ligand: 5 mM (Protects protein from oxidation; maintains Cu(I) state).
-
Sodium Ascorbate: 5 mM (Reductant).
Step-by-Step Workflow:
-
Premix Catalyst: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio. Incubate for 5 mins. Why? This forms the catalytic complex before it encounters the protein, preventing Cu(II)-induced precipitation.
-
Assembly: Add the Protein-Azide and Alkyne-Fluorophore to the reaction vessel.
-
Initiation: Add the Cu-THPTA mix, followed immediately by Sodium Ascorbate.
-
Incubation: React for 60 minutes at room temperature in the dark.
-
Quenching: Add EDTA (10 mM) to chelate copper.
-
Validation (Self-Check): Run SDS-PAGE. The product should show fluorescence in the gel before staining. A shift in molecular weight (if the tag is large) confirms ligation.
Part 3: Aryl Azides – The Capture Agent
Aryl azides are chemically inert in the dark but transform into highly reactive species upon UV irradiation. They are used to map "unknown" binding pockets where no specific functional group (like a cysteine) is available for conjugation.
Mechanism: The Nitrene Divergence
Upon UV excitation (typically 254–365 nm), the aryl azide expels
-
Insertion (Desired): Covalent bond formation with C-H or N-H bonds.[4]
-
Ring Expansion (Undesired): Rearrangement to a dehydroazepine, which reacts with nucleophiles (water/amines) instead of the target.[4]
The Fluorine Fix: Using Perfluorophenyl Azides (PFPA) stabilizes the nitrene and prevents ring expansion, significantly increasing crosslinking efficiency [1].
Caption: Divergent pathways of aryl nitrenes. Fluorination (PFPA) blocks ring expansion, forcing the desired insertion pathway.
Protocol: Photoaffinity Labeling (PAL)
Objective: Map the binding site of a drug using a PFPA-linked probe.
Reagents:
-
Probe: PFPA-conjugated drug molecule.
-
Target Protein: Purified protein or cell lysate.
-
UV Source: Handheld lamp (365 nm) or Stratalinker. Note: PFPAs absorb at longer wavelengths than simple phenyl azides, reducing UV damage to proteins.
Step-by-Step Workflow:
-
Equilibration: Incubate the Probe (1-10 µM) with the Target Protein for 30 mins on ice. Why? To establish the non-covalent equilibrium binding.
-
Control Setup: Prepare a "Competition" sample containing 100x excess of the parent drug (no azide). Self-Validating Step: If the signal is not reduced in this sample, the labeling is non-specific.
-
Irradiation: Expose samples to 365 nm UV light for 5–10 minutes on ice. Critical: Keep samples cold to prevent thermal degradation of the protein.
-
Analysis:
-
If using a biotin handle: Perform Streptavidin-HRP Western Blot.
-
If using Mass Spec: Digest protein and search for the mass shift corresponding to the probe insertion.
-
Part 4: Comparative Data
| Feature | Alkyl Azide | Aryl Azide (Standard) | Perfluorophenyl Azide (PFPA) |
| Primary Reactivity | Bioorthogonal Ligation (Click) | Photochemical Insertion | Photochemical Insertion |
| Activation | Cu(I) or Ring Strain | UV (254 nm) | UV (300-365 nm) |
| Mechanism | Cycloaddition | Nitrene Ring Expansion | Nitrene C-H Insertion |
| Crosslink Yield | >90% (Quantitative) | <5-10% (Poor) | 40-60% (Good) |
| Stability | High (Shelf-stable) | Light Sensitive | Light Sensitive |
| Main Byproduct | None (Clean) | Ketenimines (Reacts w/ solvent) | Minimal |
Part 5: Troubleshooting & Optimization
The "Brown Sludge" in CuAAC
-
Symptom: Reaction turns yellow/brown; protein precipitates.
-
Cause: Oxidation of Cu(I) to Cu(II) and generation of reactive oxygen species (ROS).
-
Fix: Increase the concentration of the ligand (THPTA/BTTAA). The ideal Ligand:Copper ratio is 5:1. Degas buffers if possible.
Low Yield in Photo-Crosslinking
-
Symptom: No band observed on Western blot.
-
Cause: Ring expansion (if using simple phenyl azides) or insufficient UV power.
-
Fix: Switch to Perfluorophenyl Azides (PFPA) . Ensure the sample is in a quartz cuvette or open-top plate (glass/plastic absorbs UV).
Safety Handling
-
Storage: Store all aryl azides in amber vials at -20°C.
-
Solvents: Never use halogenated solvents (DCM, Chloroform) with sodium azide during synthesis; this forms diazidomethane (highly explosive) [2].[2][5]
References
-
Liu, L. H., & Yan, M. (2010).[6] Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis.[6][7] Accounts of Chemical Research. [Link]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[2] Angewandte Chemie International Edition. [Link]
-
Worrell, B. T., et al. (2013). A User's Guide to the Mechanism of the Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). Science. [Link]
-
Fleming, C. L., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Science. [Link]
Sources
- 1. uvic.ca [uvic.ca]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Bifunctional Azide-Amine Linkers for Bioconjugation
[1]
Executive Summary
This technical guide addresses the strategic selection and application of bifunctional azide-amine linkers in bioconjugation. These heterobifunctional reagents are the linchpins of "Click Chemistry" workflows, enabling the conversion of ubiquitous amine residues (lysines, N-termini) into bioorthogonal azide handles. This transformation allows for downstream conjugation with alkyne-functionalized payloads (drugs, fluorophores, surfaces) via Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition.[][2][]
This document is engineered for researchers requiring high-fidelity conjugation protocols. It moves beyond basic instructions to explore the causality of reaction parameters, ensuring reproducibility and structural integrity of the final bioconjugate.
Part 1: Strategic Selection of Linker Architecture
The term "Azide-Amine Linker" encompasses two distinct chemical identities based on the "Amine" terminus. Selecting the correct orientation is the first critical decision point.
The Two Classes of Azide-Amine Linkers[1]
| Linker Class | Structure | Primary Application | Mechanism |
| Amine-Reactive (NHS-Azide) | Labeling Proteins/Antibodies. Converts surface lysines into azide handles.[] | Acylation: NHS ester reacts with nucleophilic amines ( | |
| Carboxyl-Reactive (Amino-Azide) | Modifying Small Molecules/Beads. Reacts with carboxylic acids ( | Amidation: Requires activation of the target carboxyl group (e.g., via EDC/NHS) to couple with the linker's primary amine.[4] |
Spacer Chemistry: PEG vs. Alkyl
The physicochemical properties of the linker define the solubility and pharmacokinetics of the conjugate.
-
PEG Spacers (Polyethylene Glycol): The industry standard for biologics.
-
Benefit: Increases water solubility, reduces aggregation, and reduces immunogenicity (stealth effect).
-
Selection: Use
for small molecules to prevent aggregation; use for surface immobilization to reduce steric hindrance.
-
-
Alkyl Spacers (Hydrocarbon chains):
-
Benefit: Hydrophobic and rigid.
-
Application: Used in intracellular drug delivery where membrane permeability is required, or when investigating hydrophobic binding pockets.
-
The Click Interface: CuAAC vs. SPAAC
The "Azide" end is inert until activated by an alkyne.[5][6] The choice of reaction dictates the linker requirements.
-
CuAAC (Copper-Catalyzed): Requires terminal alkynes.[][4][6] Fast and high-yielding but
is cytotoxic and can oxidize proteins. Best for: Small molecule synthesis, robust surfaces.[] -
SPAAC (Strain-Promoted): Requires cyclooctynes (e.g., DBCO, BCN).[][2][][4][6] Catalyst-free and biocompatible.[][4] Best for: Live cells, delicate proteins, in vivo applications.[]
Part 2: Experimental Workflows & Protocols
Visualization of the Conjugation Logic
The following diagram illustrates the decision tree for selecting the correct conjugation pathway.
Caption: Decision logic for selecting linker chemistry based on target functional groups and downstream application.
Protocol A: Protein Azide-Functionalization (NHS-Ester Pathway)
Objective: Covalent attachment of an azide handle to a protein (e.g., IgG) via surface lysines.[]
Reagents:
-
Target: IgG (1–10 mg/mL in PBS, pH 7.4).[7] Note: Must be free of carrier amines like Tris, Glycine, or BSA.[]
-
Linker: Azido-PEG
-NHS Ester (10 mM stock in anhydrous DMSO). -
Desalting Column: Zeba™ Spin Column or PD-10 (40K MWCO recommended for IgG).[]
Step-by-Step Methodology:
-
Stoichiometry Calculation:
-
Target a 10–20 fold molar excess of linker to protein.[8]
-
Expert Insight: NHS esters hydrolyze rapidly in aqueous buffers (
min at pH 8.6). High excess compensates for hydrolysis and ensures sufficient labeling density (DOL).
-
-
Reaction Initiation:
-
Add the calculated volume of Azido-PEG-NHS stock to the protein solution.[]
-
Critical: Ensure final DMSO concentration is
(v/v) to prevent protein denaturation. -
Mix gently by inversion. Do not vortex (shearing forces can damage proteins).
-
-
Incubation:
-
Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.
-
Self-Validation: If the solution turns cloudy, the linker may be precipitating (linker too hydrophobic) or the protein is aggregating (too much DMSO).
-
-
Quenching (Optional but Recommended):
-
Add 1M Tris (pH 8.[8]0) to a final concentration of 50 mM. Incubate for 15 mins. This scavenges unreacted NHS esters, preventing cross-reaction during purification.
-
-
Purification:
-
Pass the reaction mixture through a desalting column equilibrated with the "Click Buffer" (e.g., PBS or HEPES). This removes hydrolyzed linker and excess reagent.
-
Protocol B: The "Click" Reaction (SPAAC)
Objective: Conjugating the Azide-labeled protein to a DBCO-payload.[]
Reagents:
-
Azide-Protein: From Protocol A.[][8]
-
Payload: DBCO-Fluorophore or DBCO-Drug (5–10 mM stock in DMSO).
Methodology:
-
Equivalents:
-
Use 1.5–2.0 molar equivalents of DBCO-Payload relative to the azide content (or 5-10x relative to protein if azide quantification is difficult).[]
-
-
Reaction:
-
Mix Azide-Protein and DBCO-Payload.[]
-
Incubate overnight at 4°C or 4 hours at RT.
-
Note: SPAAC is slower than CuAAC. Low temperature incubation preserves protein activity.
-
-
Validation:
-
Monitor UV-Vis absorbance.[] DBCO has a characteristic peak at ~309 nm. As the triazole forms, this peak decreases/shifts, though often obscured by protein/fluorophore absorbance.
-
Gold Standard: SDS-PAGE or Mass Spectrometry (MALDI-TOF) to observe the molecular weight shift corresponding to the payload attachment.[]
-
Part 3: Optimization & Troubleshooting
Quantitative Comparison of Click Methods
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Copper-Free) |
| Reaction Rate | Very Fast ( | Moderate ( |
| Biocompatibility | Low (Cu toxicity, ROS generation) | High (Bioorthogonal) |
| Linker Requirement | Terminal Alkyne (Small, stable) | Cyclooctyne (Large, hydrophobic) |
| Optimization | Requires Cu stabilizer (e.g., THPTA) | Requires solubility control (PEG) |
Common Failure Modes
-
Low Labeling Efficiency (NHS Step):
-
Precipitation:
-
Cause: Linker was too hydrophobic (e.g., short alkyl chain) or payload (DBCO) caused aggregation.
-
Fix: Switch to a PEGylated linker (e.g., Azido-PEG
-NHS) to improve solubility.[]
-
-
Hydrolysis of NHS:
-
Cause: Old stock or moisture entry.
-
Fix: Store NHS esters at -20°C under argon/nitrogen.[] Dissolve in dry DMSO immediately before use.
-
Part 4: Mechanism of Action
The following diagram details the chemical transformation during the NHS-labeling and subsequent SPAAC reaction.
Caption: Mechanistic pathway from amine labeling via NHS ester to final conjugation via strain-promoted cycloaddition.
References
-
MDPI. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Retrieved from [Link]
The Evolution and Application of Aryl Azide Click Reagents in Chemoproteomics
Executive Summary
In the landscape of drug discovery and target validation, Aryl Azide Click Reagents represent a critical convergence of two Nobel-winning technologies: Photoaffinity Labeling (PAL) and Click Chemistry. While diazirines and benzophenones offer alternative benefits, aryl azides remain the "workhorse" of chemoproteomics due to their small size, synthetic accessibility, and tunable reactivity.
This guide provides a deep technical analysis of the development of these reagents, moving from the early limitations of ring expansion to the modern era of fluorinated scaffolds (TFPA) and bioorthogonal integration. It is designed to transition researchers from basic understanding to the execution of high-fidelity target identification assays.
Part 1: Historical Genesis & Mechanistic Foundations
The utility of aryl azides in biological systems was first established by Jeremy Knowles and colleagues in the late 1960s and early 1970s.[1] Their work on 2-nitro-5-azidobenzoyl derivatives laid the foundation for mapping antibody binding sites [1]. However, the early adoption of these reagents was plagued by a "dark side" of nitrene chemistry that compromised data quality.
The "Nitrene Problem": Insertion vs. Expansion
Upon UV irradiation (typically <300 nm for simple aryl azides), the azide group (
However, a competing intramolecular rearrangement often dominates:
-
Ring Expansion: The singlet nitrene rearranges into a benzazirine and subsequently a 1,2-didehydroazepine (a cyclic ketenimine).
-
Nucleophilic Trapping: This expanded ring is a long-lived electrophile (ms scale) that reacts preferentially with nucleophiles (e.g., water, thiols) rather than performing the desired C-H insertion.
Consequence: This results in high non-specific background labeling and poor crosslinking efficiency, as the probe drifts away from the binding site before reacting.
Visualization: The Mechanistic Bifurcation
The following diagram illustrates the critical divergence between the desired insertion pathway and the parasitic ring expansion.
Caption: Photolysis pathways of aryl azides. Note the competition between direct insertion (green) and ring expansion (grey).
Part 2: The Fluorination Revolution (TFPA)
To solve the ring expansion problem, John Keana and Sui Xiong Cai introduced perfluorophenyl azides (PFPA or TFPA) in 1986 [2].
The Fluorine Effect
Substituting the phenyl ring with fluorine atoms (specifically tetrafluoro- or pentafluoro- scaffolds) fundamentally alters the photochemistry:
-
Stabilization: The strong electron-withdrawing nature of fluorine destabilizes the transition state required for ring expansion.
-
Efficiency: This forces the singlet nitrene to remain in the nitrene state longer, significantly increasing the probability of C-H insertion.
-
Red-Shifted Activation: TFPA derivatives can often be activated at slightly higher wavelengths (~300–350 nm) compared to simple phenyl azides, reducing UV damage to biological samples.
Key Insight: For any modern drug discovery campaign, non-fluorinated aryl azides should be considered obsolete for protein labeling. Always prioritize TFPA derivatives.
Part 3: Integration with Click Chemistry
The "Click" in "Aryl Azide Click Reagents" refers to the retrieval mechanism. In a typical Activity-Based Protein Profiling (ABPP) workflow, the probe consists of:
-
Selectivity Filter: The drug/ligand of interest.
-
Photophore: The TFPA moiety (for covalent capture).
-
Click Handle: A terminal alkyne (or sometimes an azide, though less common due to self-reactivity risks).
Post-labeling, the bulky proteome is reacted with a reporter (Biotin-Azide or Fluorophore-Azide) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the enrichment of the specific protein-ligand complex from a complex lysate.
Comparative Analysis of Photophores
The following table benchmarks Aryl Azides against other common photophores.
| Feature | Aryl Azide (Simple) | Perfluorophenyl Azide (TFPA) | Benzophenone | Diazirine |
| Size | Small | Small | Bulky | Very Small |
| Activation | < 300 nm (UV-B) | ~300–350 nm | 350–365 nm | ~350–360 nm |
| Mechanism | Nitrene (Singlet) | Nitrene (Singlet) | Triplet Diradical | Carbene |
| Reactivity | Low (Expansion) | High (C-H Insertion) | High (Rev. H-abstraction) | Very High |
| Crosslink Yield | < 10% | 30–60% | 50–70% | 30–70% |
| Primary Risk | Ring Expansion | Thiol Reduction (minor) | Steric hindrance | Carbene quenching |
Part 4: Technical Protocol – Live Cell Target Profiling
This protocol describes the use of a TFPA-Alkyne probe for identifying drug targets in live cells.
Phase 1: Incubation & Photo-Crosslinking
-
Seed Cells: Plate cells (e.g., HEK293) to 80-90% confluency.
-
Probe Treatment: Add the TFPA-probe (typically 1–10 µM).
-
Control: Include a "Competition" sample pre-treated with 10x–50x excess of the parent drug for 1 hour prior to probe addition.
-
-
Incubation: Incubate for 1–4 hours at 37°C to allow cellular uptake and binding equilibrium.
-
UV Irradiation:
-
Replace media with cold PBS (remove serum proteins).
-
Keep cells on ice.
-
Irradiate at 365 nm (high power LED or Stratalinker) for 5–10 minutes.
-
Note: While TFPA absorbs maximally ~250-300nm, the tail absorption at 365nm is sufficient for crosslinking and preserves cell viability better than 254nm.
-
Phase 2: Lysis & Click Chemistry
-
Lysis: Harvest cells in lysis buffer (e.g., 1% NP-40, 150 mM NaCl, Protease Inhibitors). Sonicate and clarify by centrifugation.
-
Protein Normalization: Adjust all samples to 1–2 mg/mL protein concentration.
-
Click Reaction Master Mix: Prepare fresh. Add reagents in this specific order to the lysate:
-
TAMRA-Azide or Biotin-Azide: 100 µM final.
-
TBTA (Ligand): 100 µM final (pre-mixed with CuSO4).
-
CuSO4: 1 mM final.
-
TCEP (Reductant): 1 mM final (freshly prepared).
-
-
Incubation: Rotate at Room Temperature for 1 hour.
-
Precipitation: Add cold Methanol/Chloroform or Acetone to precipitate proteins and remove excess unreacted click reagents.
Phase 3: Visualization (Workflow Diagram)
Caption: End-to-end chemoproteomics workflow using TFPA-based click reagents.
Part 5: Troubleshooting & Optimization
1. Low Labeling Efficiency:
-
Cause: Oxygen quenching of the triplet state (if applicable) or radical scavenging.
-
Fix: Degas buffers or perform UV irradiation under an Argon blanket.
-
Fix: Ensure the UV source matches the absorption tail of the TFPA. 254nm is too harsh; 365nm is standard but requires high intensity.
2. High Background (Non-Specific Binding):
-
Cause: Probe concentration too high or "sticky" fluorophore used in Click step.
-
Fix: Titrate probe down. Switch from TAMRA (hydrophobic) to more soluble dyes (e.g., Sulfo-Cy5) or cleavable biotin linkers.
3. "Click" Failure:
-
Cause: Copper oxidation or protein precipitation.
-
Fix: Ensure TCEP is fresh. If proteins precipitate during the click reaction, lower the CuSO4 concentration or use a chelated Copper formulation (e.g., THPTA instead of TBTA) which protects the protein from oxidative damage.
References
-
Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity Labelling of Antibodies with Aryl Nitrene as Reactive Group.[1] Nature, 224, 511–512. Link
-
Keana, J. F. W., & Cai, S. X. (1990).[2] New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[2][3] The Journal of Organic Chemistry, 55(11), 3640–3647.[2] Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535–546. Link
Sources
Methodological & Application
synthesis of triazole-linked peptidomimetics using 3-azidobenzylamine
Application Note: Synthesis of Triazole-Linked Peptidomimetics Using 3-Azidobenzylamine
Introduction: The Triazole as a Trans-Amide Bioisostere[1]
In modern drug discovery, peptidomimetics are engineered to overcome the poor pharmacokinetic properties of native peptides (rapid proteolysis, low bioavailability).[1][2] A leading strategy is the replacement of the labile amide bond (
This guide focuses on the utilization of 3-azidobenzylamine as a bifunctional building block. This molecule is unique because it provides an aromatic constraint while serving as a dual-anchor: the amine facilitates standard peptide coupling, while the azide serves as a "silent" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Advantages:
-
Bioisosterism: The 1,4-disubstituted triazole mimics the electronic dipole (~5.0 D) and planar geometry of a trans-amide bond.
-
Proteolytic Stability: Triazoles are completely resistant to proteases.
-
Conformational Constraint: The benzene ring of the 3-azidobenzylamine adds rigidity, reducing the entropic penalty of receptor binding.
Safety & Handling: The "Rule of Six"
WARNING: Organic azides are potentially explosive.[5][6][7][8] 3-azidobenzylamine (
Safety Analysis:
-
Formula:
-
Mass Ratio:
-
Calculation:
Operational Directive:
According to the "Rule of Six" (safe if ratio
-
Storage: Store at -20°C in the dark.
-
Isolation: Do not distill. Purify via column chromatography only.
-
Solvents: Never use halogenated solvents (DCM,
) with Sodium Azide during precursor synthesis (forms explosive di/tri-azidomethane). -
Tools: Use Teflon or ceramic spatulas; avoid metal (forms metal azides).
Strategic Planning: Retrosynthetic Logic
The synthesis generally follows a "Click-After-Coupling" strategy. 3-azidobenzylamine is first coupled to a peptide fragment via its amine, followed by triazole formation.
Figure 1: General workflow for incorporating 3-azidobenzylamine into a peptidomimetic scaffold.
Experimental Protocols
Protocol A: Amide Coupling (Functionalization of the Amine)
Objective: Attach 3-azidobenzylamine to the C-terminus of a peptide fragment or an N-protected amino acid.
Materials:
-
Carboxylic Acid Component (e.g., Boc-Phe-OH or Peptide-COOH)
-
3-Azidobenzylamine (1.1 equiv)
-
Coupling Reagent: HATU (1.1 equiv) or EDC/HOBt
-
Base: DIPEA (2.5 equiv)
-
Solvent: Anhydrous DMF or DMF/DCM (1:1)
Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL) under nitrogen.
-
Base Addition: Add DIPEA (2.5 mmol) and stir for 5 minutes to activate the ester.
-
Coupling: Add 3-azidobenzylamine (1.1 mmol) dropwise.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with ninhydrin for amine disappearance) or LC-MS.
-
Workup: Dilute with EtOAc, wash with 1M HCl (careful with Boc groups, use citric acid if acid-labile), saturated
, and brine. -
Yield: The resulting Azido-Amide is stable and can be stored.
Protocol B: The CuAAC Reaction (Triazole Formation)
Objective: React the Azido-Amide with a terminal alkyne to form the triazole linkage.
Mechanism & Pathway: The Cu(I) species coordinates the alkyne, lowering the pKa of the terminal proton, allowing the formation of a copper-acetylide intermediate which then captures the organic azide.
Figure 2: Catalytic cycle of the CuAAC reaction showing the assembly of the triazole core.
Method 1: Solution Phase (Recommended for small scale)
-
Dissolution: Dissolve the Azido-Amide (1.0 equiv) and the Alkyne partner (1.1 equiv) in
(1:1). If solubility is poor, use THF or DMF. -
Catalyst Prep: Prepare a fresh solution of
(0.1 equiv) and Sodium Ascorbate (0.5 equiv) in water.-
Note: Ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
-
Initiation: Add the catalyst solution to the reaction mixture.
-
Incubation: Stir at RT for 6–12 hours.
-
Optimization: If the reaction is sluggish, heat to 40°C or add TBTA ligand (0.1 equiv) to protect Cu(I) from oxidation.
-
-
Quenching: Add diluted ammonium hydroxide or EDTA solution to chelate copper (solution turns blue). Extract with EtOAc.
Method 2: Solid Phase (On-Resin) Best for macrocyclization where the peptide is still attached to the resin.
-
Swelling: Swell resin (DCM, 30 min).
-
Cocktail: Dissolve CuI (0.5 equiv), Ascorbic Acid (1.0 equiv), and DIPEA (2.0 equiv) in DMF/Piperidine (8:2) or pure DMF.
-
Note: CuI is sensitive to oxidation; use degassed solvents.
-
-
Reaction: Agitate resin with the cocktail for 16 hours.
-
Wash: Wash extensively with DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to remove copper traces.
Purification & Copper Removal (Critical)
Residual copper is cytotoxic and interferes with biological assays. Standard extraction is insufficient.
Protocol:
-
Chelation: After the reaction, treat the crude mixture with 50 mM EDTA (pH 8.0) for 30 minutes.
-
Scavenging: If the product is organic-soluble, wash the organic layer with 10% aqueous ammonium hydroxide until the aqueous layer is no longer blue.
-
Solid Phase Extraction (SPE): For peptides, use C18 Sep-Pak cartridges. Copper salts elute in the aqueous wash; the peptidomimetic elutes with Methanol/Acetonitrile.
Data Presentation & Troubleshooting
Table 1: Solvent Compatibility for CuAAC
| Solvent System | Polarity | Application | Notes |
| High | Standard Solution Phase | Best for "click" kinetics; water accelerates the reaction. | |
| DMF | High | Hydrophobic Peptides | Requires TBTA ligand to stabilize Cu(I) in absence of water. |
| DMSO | High | Aggregation-prone Peptides | Excellent solubility; difficult to remove (lyophilize). |
| DCM/MeOH | Low | Protected Fragments | Slower kinetics; requires organic soluble catalyst (CuI/DIPEA). |
Troubleshooting Guide:
-
Problem: Reaction turns yellow/green precipitate.
-
Cause: Oxidation of Cu(I) to Cu(II) or formation of copper-acetylide aggregates.
-
Solution: Add more Sodium Ascorbate; degas solvents with Argon.
-
-
Problem: Incomplete conversion.
-
Cause: Steric hindrance near the azide/alkyne.[9]
-
Solution: Increase temperature to 45°C; use THPTA ligand (water-soluble, accelerates rate).
-
References
-
Angell, Y. L., & Burgess, K. (2007). Peptidomimetics via Copper-Catalyzed Azide-Alkyne Cycloadditions.[2][4][9][10] Chemical Society Reviews.[11] Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4][9][10][11][12] Chemical Reviews. Link
-
Agouram, N., et al. (2021).[1][7] 1,2,3-Triazoles as Biomimetics in Peptide Science.[3][1][2][9][10][13] Molecules. Link
-
University of California, Santa Barbara. (2025). Laboratory Safety Fact Sheet: Organic Azides. Link(Note: General safety reference).
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[11] Chemical Society Reviews.[11] Link
Sources
- 1. 1,2,3-Triazoles as Biomimetics in Peptide Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazoles as Biomimetics in Peptide Science [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chimia.ch [chimia.ch]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. jpt.com [jpt.com]
- 10. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. confluore.com.cn [confluore.com.cn]
- 13. sciserv1.chim.it [sciserv1.chim.it]
amide bond formation with (3-azidophenyl)methanamine
Application Note: Chemoselective Amide Bond Formation with (3-Azidophenyl)methanamine
Introduction & Strategic Utility
(3-Azidophenyl)methanamine (CAS: 90390-19-5) is a high-value bifunctional building block in medicinal chemistry and chemical biology. It features two distinct reactive handles: a primary benzylamine and an aryl azide.
-
The Amine: Serves as a nucleophile for amide bond formation, allowing attachment to carboxylic acid-containing pharmacophores, peptides, or surfaces.
-
The Azide: Acts as a bioorthogonal "Click" handle (CuAAC) or a masked aniline precursor (via Staudinger reduction), enabling downstream diversification without protecting group manipulation.
This guide provides a rigorous protocol for coupling this molecule while preserving the integrity of the azide group, which is sensitive to specific reducing conditions (phosphines) and high thermal stress.
Chemical Profile & Critical Safety Assessment
Before initiating synthesis, the stability of the azide moiety must be evaluated.[1]
| Property | Data |
| IUPAC Name | (3-Azidophenyl)methanamine |
| CAS Number | 90390-19-5 |
| Molecular Weight | 148.17 g/mol |
| Formula | |
| Storage | -20°C, Dark, Inert Atmosphere (Ar/N2) |
Safety Analysis: The "Rule of Six"
Organic azides are potentially explosive.[1][2][3] The "Rule of Six" suggests that organic azides are generally safe to handle if the ratio of (Carbon + Oxygen atoms) to Nitrogen atoms is
For (3-Azidophenyl)methanamine (
WARNING: This ratio is below the safety threshold of 3. While aryl azides are generally more stable than aliphatic azides due to conjugation, this compound is potentially energetic .
-
Protocol Mandate: Do not concentrate to dryness if the scale exceeds 500 mg.
-
Handling: Use plastic spatulas (avoid metal). Use a blast shield.[2][3] Store in solution when possible.
Reaction Engineering & Reagent Selection
To successfully couple the amine without degrading the azide, reagent selection is critical.
The Incompatibility Rule: Avoid Phosphines
Crucial: You must NOT use phosphine-based reagents (e.g., Triphenylphosphine, TCEP) or phosphonium-based coupling reagents (e.g., PyBOP, BOP) if free phosphines are generated or required as additives.
-
Reason: Phosphines react rapidly with azides to form aza-ylides (Staudinger Reaction), which hydrolyze to amines, destroying your click handle.
Recommended Reagents
-
HATU (Gold Standard): Fast kinetics, high conversion, no phosphine byproducts.
-
T3P (Propylphosphonic Anhydride): Excellent for large scale; low epimerization; easy workup (water-soluble byproducts).
-
EDC/NHS: Best for bioconjugation or water-soluble acids.
Visualization: Reaction Workflow
Figure 1: HATU-mediated coupling workflow ensuring preservation of the azide functionality.
Standard Protocol: HATU-Mediated Coupling[4][5]
This protocol is optimized for 0.5 mmol scale.
Materials
-
Carboxylic Acid Substrate (1.0 equiv)[4]
-
(3-Azidophenyl)methanamine (1.1 equiv)
-
HATU (1.2 equiv)[4]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (Dimethylformamide) or DMAc
-
EtOAc (Ethyl Acetate) and LiCl (Lithium Chloride) for workup.
Step-by-Step Procedure
-
Activation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (Concentration ~0.2 M).
-
Add DIPEA (3.0 equiv) via syringe.
-
Cool the mixture to 0°C (ice bath).
-
Add HATU (1.2 equiv) in one portion.[4]
-
Critical Check: Stir at 0°C for 15–20 minutes. The solution often turns yellow/orange. This allows the formation of the activated OAt-ester.[4]
-
-
Coupling:
-
Add (3-Azidophenyl)methanamine (1.1 equiv) dropwise (dilute in a minimal amount of DMF if the amine is a solid/oil).
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).
-
Stir for 2–4 hours.
-
-
Monitoring:
-
Check via LC-MS or TLC.[4]
-
TLC Note: Azides are UV active (254 nm). The product should be less polar than the amine but more polar than the starting acid (usually).
-
-
Workup (Aqueous Extraction):
-
Caution: Do not use rotovap to dryness yet.
-
Dilute reaction with EtOAc (10x reaction volume).
-
Wash organic layer with 5% LiCl solution (3x). Why? LiCl efficiently removes DMF from the organic layer.
-
Wash with Saturated
(1x) to remove unreacted acid. -
Wash with Brine (1x).
-
Dry over
, filter, and concentrate carefully (bath temp < 35°C).
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Gradient: Hexanes/EtOAc or DCM/MeOH.
-
Storage: Store the purified amide at -20°C.
-
Alternative Protocol: Acid Chloride Method
Use this if the carboxylic acid is sterically hindered or unreactive toward HATU.
-
Generation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (
equiv) and catalytic DMF in dry DCM (0°C to RT, 1 hr). Evaporate volatiles (carefully). -
Coupling: Redissolve Acid Chloride in dry DCM. Add (3-Azidophenyl)methanamine (1.1 equiv) and Triethylamine (
, 3.0 equiv). -
Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.
-
Workup: Standard DCM/Water extraction.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Azide Disappearance | Staudinger Reduction | Check reagents for phosphines (e.g., |
| Low Yield | Amine Oxidation | Benzylamines can oxidize to imines in air. Ensure amine is fresh or distilled. |
| Explosion/Decomp | High Concentration | Do not distill the neat azide.[2][3] Keep in solution during workup. |
| Poor Solubility | Peptide Aggregation | Use DMSO/DMF mixture. Add chaotic salts (LiCl) during reaction. |
Downstream Utility: The "Click" Reaction
Once the amide bond is formed, the azide remains available for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Figure 2: Downstream utilization of the azide handle via CuAAC.
References
-
Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005, 44(33), 5188–5240. Link
-
HATU Coupling Mechanism: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive."[4] Journal of the American Chemical Society, 1993, 115(10), 4397–4398. Link
-
Staudinger Reduction Interference: Saxon, E., & Bertozzi, C. R. "Cell Surface Engineering by a Modified Staudinger Reaction." Science, 2000, 287(5460), 2007-2010. Link
-
General Amide Bond Formation: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. Link
Sources
Application Note: Advanced Bioconjugation Strategies Utilizing 3-Azidobenzylamine Linkers
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Optimized Protocol Guide
Introduction and Mechanistic Rationale
The development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and highly specific receptor ligands, heavily relies on the strategic selection of heterobifunctional linkers. While polyethylene glycol (PEG) and aliphatic chains are ubiquitous, they often introduce excessive conformational flexibility that can incur a high entropic penalty upon target binding.
3-Azidobenzylamine (3-ABA) has emerged as a critical structural motif in advanced bioconjugation [1, 2]. It provides a rigid phenyl spacer that restricts the conformational space of the conjugated payload, a feature that has been successfully leveraged in the synthesis of mTOR inhibitors[2] and A3 adenosine receptor ligands [1].
As a Senior Application Scientist, I approach linker selection not merely as a structural bridge, but as a tunable chemical environment. The utility of 3-azidobenzylamine is driven by two distinct, highly optimized reactive poles:
-
The Benzylic Amine (pKa ~9.0): Unlike standard aliphatic amines (pKa ~10.5), the benzylic amine is significantly less basic. At a physiological or slightly alkaline pH (7.5–8.5), a much larger fraction of the benzylic amine exists in its unprotonated, nucleophilic state. This causality allows for rapid amidation with N-hydroxysuccinimide (NHS) esters without requiring highly basic conditions that would otherwise accelerate the competing hydrolysis of the NHS ester.
-
The Meta-Substituted Azide: Positioned meta to the aminomethyl group, the azide projects outward into solvent space. This specific geometry minimizes steric hindrance from the payload, ensuring that the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds with near-diffusion-limited kinetics.
Bioconjugation Workflow
The following diagram illustrates the two-stage self-validating workflow for utilizing 3-azidobenzylamine. Stage 1 involves the functionalization of a carboxylic acid-bearing payload (drug or fluorophore), followed by Stage 2, where the azide-functionalized intermediate is "clicked" to an alkyne-tagged biomolecule.
Workflow of heterobifunctional bioconjugation using a 3-azidobenzylamine linker.
Step-by-Step Experimental Protocols
To ensure a self-validating system, these protocols integrate specific quality control (QC) checkpoints. Do not proceed to the next step without confirming the success of the previous reaction via LC-MS or spectrophotometry.
Protocol 1: Payload Derivatization (Amidation of 3-Azidobenzylamine)
Objective: Convert an NHS-ester payload into an azide-reactive intermediate.
Reagents:
-
Payload-NHS ester (e.g., fluorophore or small molecule drug)
-
3-Azidobenzylamine (1.2 molar equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 molar equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: Dissolve the Payload-NHS ester in anhydrous DMF to a final concentration of 10 mM. Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the NHS ester.
-
Linker Addition: Add 1.2 equivalents of 3-azidobenzylamine to the solution.
-
Base Catalysis: Add 3.0 equivalents of DIPEA. Causality: DIPEA acts as a non-nucleophilic base. It ensures the benzylic amine remains fully deprotonated and highly nucleophilic without competing for the NHS ester itself.
-
Incubation: Stir the reaction continuously at room temperature in the dark for 2 hours.
-
QC Checkpoint (Self-Validation): Analyze a 1 µL aliquot via LC-MS. The mass of the Payload-NHS ester should be completely depleted, replaced by the mass of the Payload-Azide intermediate.
-
Purification: Purify the intermediate using preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain a stable powder.
Protocol 2: CuAAC Click Chemistry with Alkyne-Tagged Proteins
Objective: Conjugate the azide-functionalized payload to an alkyne-tagged protein.
Reagents:
-
Alkyne-tagged protein (1–5 mg/mL in PBS, pH 7.4)
-
Azide-functionalized payload (from Protocol 1)
-
Copper(II) Sulfate (
) (100 mM in water) -
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (500 mM in water)
-
Sodium Ascorbate ( freshly prepared, 100 mM in water)
Procedure:
-
Catalyst Pre-mix: In a separate microcentrifuge tube, mix
and THPTA at a 1:5 molar ratio. Incubate for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA is a critical step. THPTA stabilizes the Cu(I) oxidation state generated later and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein backbone. -
Reaction Assembly: To the alkyne-tagged protein solution, add 5–10 molar equivalents of the azide-functionalized payload.
-
Catalyst Addition: Add the
/THPTA pre-mix to the protein solution such that the final concentration of copper is 1 mM. -
Reduction: Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM. Causality: Ascorbate reduces the inert Cu(II) to the catalytically active Cu(I) in situ.
-
Incubation: Mix gently and incubate at room temperature for 1–2 hours.
-
Purification & QC: Remove excess reagents using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with PBS. Validate the degree of labeling (DoL) via intact protein mass spectrometry or UV-Vis spectroscopy (if the payload is a chromophore).
Quantitative Data Presentation
The physical and chemical properties of a linker dictate the success of the bioconjugation. The table below summarizes why 3-azidobenzylamine is often chosen over traditional aliphatic or PEG-based linkers for specific drug-development applications.
| Linker Property | 3-Azidobenzylamine | PEG3-Azide-Amine | Aliphatic Azide-Amine |
| Amine pKa | ~9.0 | ~10.5 | ~10.6 |
| Optimal Amidation pH | 7.5 - 8.5 | 8.0 - 9.0 | 8.0 - 9.0 |
| Conformational Flexibility | Rigid (Aromatic) | Highly Flexible | Flexible |
| Hydrophobicity (LogP contribution) | Moderate/High | Low (Hydrophilic) | Moderate |
| Steric Hindrance during CuAAC | Low (meta-projection) | Low | Moderate to High |
| Primary Application | Target-binding optimization, PROTACs, Kinase Inhibitors | Surface hydration, ADCs requiring high solubility | General bioconjugation |
References
- Source: European Journal of Medicinal Chemistry / National Institutes of Health (NIH)
- WO2018204416A1 - Rapamycin analogs as mTOR inhibitors Source: Google Patents URL
one-pot click chemistry and acylation procedures
Application Note: Sequential One-Pot Acylation and CuAAC for Bifunctional Linker Synthesis
Executive Summary
This guide details a robust Sequential One-Pot Protocol combining Nucleophilic Acyl Substitution (Acylation) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Designed for drug discovery workflows—specifically PROTAC linker synthesis and fragment-based drug design—this methodology eliminates intermediate isolation, increasing atom economy and throughput. By strategically ordering the acylation step prior to the click reaction, we circumvent the common pitfall of amine-mediated copper catalyst poisoning, ensuring high yields (>90%) and operational simplicity.
Strategic Analysis & Mechanistic Logic
The Compatibility Challenge
Combining acylation and CuAAC in a single pot presents distinct chemo-compatibility hurdles:
-
Catalyst Poisoning: Free amines (required for acylation) are potent ligands for Cu(I), often arresting the catalytic cycle of CuAAC.
-
Solvent Polarity: Acylations (e.g., using acid chlorides or NHS-esters) typically require anhydrous, aprotic solvents (DCM, DMF). CuAAC is often performed in aqueous mixtures (tBuOH/H₂O) to solubilize inorganic reagents (CuSO₄, Sodium Ascorbate).
-
Reagent Cross-Reactivity: Reducing agents (ascorbate) can interfere with sensitive activated esters if not managed sequentially.
The Solution: "Acylate-Then-Click"
We prioritize Acylation First . Converting the amine to an amide removes its ability to chelate Cu(I) effectively. Furthermore, dipolar aprotic solvents like DMF or DMSO support both the acylation (anhydrously) and the subsequent CuAAC (with minor water addition), making them the ideal "bridge" solvents.
Mechanistic Pathway
Figure 1: The "Acylate-Then-Click" workflow ensures the amine is masked as an amide before copper introduction, preventing catalyst deactivation.
Materials & Reagents
| Component | Specification | Purpose |
| Solvent | DMF (Anhydrous, ≥99.8%) | Universal solvent for both steps. |
| Base | DIPEA (Diisopropylethylamine) | Scavenges HCl/acid during acylation. |
| Cu Source | CuSO₄[1] · 5H₂O (200 mM in H₂O) | Precursor to active Cu(I) species. |
| Reductant | Sodium Ascorbate (500 mM in H₂O) | Reduces Cu(II) to Cu(I) in situ. |
| Ligand (Optional) | THPTA or TBTA | Protects Cu(I) from oxidation/disproportionation. |
| Substrate A | Propargylamine derivative | Bifunctional linker precursor. |
| Acylating Agent | Acid Chloride or NHS-Ester | Target cargo to be linked. |
Detailed Protocol: Sequential One-Pot Synthesis
Objective: Synthesis of a Triazole-Linked Amide Conjugate. Scale: 0.5 mmol (scalable to 5 mmol).
Phase 1: Acylation (The Setup)
-
Preparation: Flame-dry a 10 mL round-bottom flask or vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Dissolution: Add Amino-Alkyne (0.5 mmol, 1.0 equiv) and DIPEA (1.0 mmol, 2.0 equiv) to the flask. Dissolve in Anhydrous DMF (2.0 mL).
-
Activation: Dropwise add the Acylating Agent (e.g., Benzoyl Chloride, 0.55 mmol, 1.1 equiv) diluted in 0.5 mL DMF.
-
Note: If using an NHS-ester, add it as a solid directly.
-
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC or LC-MS. Ensure complete consumption of the amine. The intermediate (Amido-Alkyne) is now formed but NOT isolated.
-
Phase 2: The Click (CuAAC)
Crucial: Do not remove the DMF. We will create a pseudo-aqueous environment directly in the flask.
-
Azide Addition: Add the Organic Azide (0.55 mmol, 1.1 equiv) directly to the reaction mixture.
-
Catalyst Preparation:
-
In a separate micro-tube, mix CuSO₄ solution (125 µL of 200 mM stock, 5 mol%) and THPTA Ligand (125 µL of 200 mM stock, 5 mol%). Premixing forms the active complex.
-
Add this blue complex to the main reaction vessel.
-
-
Reduction (Start Reaction): Add Sodium Ascorbate (100 µL of 500 mM stock, 10 mol%) to the vessel.
-
Visual Cue: The solution may turn from blue to colorless or pale yellow/brown (indicating Cu(I) generation).
-
-
Incubation: Stir at RT for 4–12 hours.
-
Optimization: If the reaction is sluggish, heat to 40°C. The presence of DMF accelerates the reaction compared to pure water.
-
Phase 3: Workup & Purification
-
Quench: Dilute the mixture with EtOAc (20 mL) and wash with:
-
10% LiCl (aq) x 3 (Removes DMF effectively).
-
5% NH₄OH or EDTA solution (Removes Copper traces).
-
Brine x 1.
-
-
Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Isolation: Purify via Flash Column Chromatography (Silica gel) or Preparative HPLC.
Mechanistic Insight: The Catalytic Cycle
Understanding the CuAAC cycle is vital for troubleshooting. The "Click" step relies on the formation of a Copper-Acetylide intermediate.
Figure 2: Simplified CuAAC catalytic cycle. The use of THPTA (L) prevents oxidation and facilitates the cycle in the presence of amide byproducts.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Incomplete Acylation | Wet DMF or degraded Acid Chloride. | Use fresh anhydrous DMF. Verify Acid Chloride quality by reacting with MeOH (check for Methyl Ester by NMR). |
| Green/Blue Reaction | Cu(I) oxidized to Cu(II). | Add more Sodium Ascorbate (5 mol%). Ensure the vessel is purged with N₂. |
| Precipitation | Product insoluble in DMF/H₂O mix. | Add small amounts of THF or heat gently to 40°C to maintain homogeneity. |
| Low Click Yield | Amine poisoning (if Acylation failed). | Ensure Step 1 is 100% complete before adding Copper. Use 5 eq. of THPTA ligand. |
References
-
Barral, K., Moorhouse, A. D., & Moses, J. E. (2007).[2] Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters, 9(9), 1809–1811.[2]
-
[Link]
-
-
Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015).[3] One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides.[3][4] Organic Letters, 17(5), 1184–1187.[3]
-
[Link]
-
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315.
-
[Link]
-
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
-
[Link]
-
Sources
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages [organic-chemistry.org]
- 3. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorescent Dye Labeling Using 3-Azidobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking Precise Biomolecular Visualization with 3-Azidobenzylamine
In the intricate landscape of modern biological research and therapeutic development, the ability to selectively tag and visualize biomolecules is paramount. Fluorescent labeling stands as a cornerstone technique, enabling researchers to elucidate complex cellular processes, track drug candidates, and develop sensitive diagnostic assays. At the heart of many advanced labeling strategies lies the versatile chemical handle, the azide group. This application note provides a comprehensive guide to the use of 3-azidobenzylamine , a valuable bifunctional linker, for the precise and efficient fluorescent labeling of biomolecules.
3-Azidobenzylamine offers a unique combination of a reactive primary amine and a bioorthogonal azide group. The primary amine allows for its initial covalent attachment to a biomolecule of interest, typically through amide bond formation with carboxylic acid groups or via reductive amination with aldehydes and ketones. Once incorporated, the azide moiety serves as a specific and inert handle, ready to participate in highly selective ligation reactions for the attachment of a fluorescent reporter molecule. This two-step approach provides a powerful platform for site-specific labeling, minimizing the potential for non-specific interactions and preserving the native function of the target biomolecule.
This document will delve into the two primary bioorthogonal chemistries employed for azide-based labeling: the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry," and the metal-free Staudinger Ligation .[1] We will provide detailed, field-proven protocols for the functionalization of proteins with 3-azidobenzylamine and their subsequent fluorescent labeling via both of these powerful techniques. Furthermore, we will explore the selection of appropriate fluorescent dyes, methods for the purification and characterization of the final conjugates, and troubleshooting strategies to ensure successful and reproducible results.
Core Principles: The Chemistry of Bioorthogonal Labeling
The elegance of using 3-azidobenzylamine lies in the bioorthogonal nature of the azide group. This means that the azide is chemically inert to the vast array of functional groups present in biological systems, ensuring that the labeling reaction is highly specific and occurs only where intended.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific reaction between an azide and a terminal alkyne to form a stable triazole linkage.[3][4] This reaction is often referred to as "click chemistry" due to its reliability, high yield, and simple reaction conditions.[3] The key to this transformation is the use of a copper(I) catalyst, which dramatically accelerates the rate of the cycloaddition.
The general mechanism of the CuAAC reaction is as follows:
Caption: The CuAAC reaction mechanism.
Staudinger Ligation
The Staudinger ligation is a metal-free bioorthogonal reaction that occurs between an azide and a triarylphosphine that has been engineered with an electrophilic trap.[2] This reaction forms a stable amide bond, making it particularly attractive for in vivo applications where the potential toxicity of a copper catalyst is a concern. The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide-linked product.[2]
The general mechanism of the Staudinger Ligation is as follows:
Caption: The Staudinger ligation mechanism.
Experimental Protocols
The following protocols provide a general framework for the fluorescent labeling of a protein using 3-azidobenzylamine. It is essential to optimize the reaction conditions for each specific protein and fluorescent dye pair.
Overall Experimental Workflow
Caption: Overall workflow for fluorescent labeling.
Protocol 1: Functionalization of a Protein with 3-Azidobenzylamine
This protocol describes the activation of protein carboxyl groups using EDC and NHS, followed by reaction with 3-azidobenzylamine to introduce the azide handle.
Materials:
-
Protein of interest (in a suitable buffer, e.g., MES, pH 6.0)
-
3-Azidobenzylamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in Activation Buffer.
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water).
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Reaction with 3-Azidobenzylamine:
-
Prepare a stock solution of 3-azidobenzylamine in a compatible organic solvent (e.g., DMSO).
-
Add a 10- to 100-fold molar excess of 3-azidobenzylamine to the activated protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: (Optional) Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the incorporation of the azide group using methods such as mass spectrometry or by proceeding with a small-scale click chemistry or Staudinger ligation reaction with a fluorescent reporter.
Protocol 2: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of the azide-modified protein with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-fluorescent dye in DMSO (e.g., 10 mM).
-
Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 500 mM).
-
Prepare a stock solution of TBTA in DMSO (e.g., 10 mM).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with a 5- to 20-fold molar excess of the alkyne-fluorescent dye.
-
Add TBTA to the reaction mixture to a final concentration of 100-500 µM.
-
Add CuSO₄ to a final concentration of 50-250 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification: Remove excess dye and catalyst components by size-exclusion chromatography or dialysis.
-
Analysis: Analyze the labeled protein by SDS-PAGE with fluorescence imaging, UV-Vis spectroscopy to determine the degree of labeling, and mass spectrometry to confirm the conjugation.
Protocol 3: Fluorescent Labeling via Staudinger Ligation
This protocol describes the labeling of the azide-modified protein with a phosphine-functionalized fluorescent dye.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Phosphine-functionalized fluorescent dye (e.g., a dye conjugated to a triarylphosphine with an ester trap)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Reagent Preparation: Prepare a stock solution of the phosphine-fluorescent dye in DMSO (e.g., 10 mM).
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with a 10- to 50-fold molar excess of the phosphine-fluorescent dye.
-
Incubate the reaction for 2-12 hours at room temperature or 37°C, protected from light. The reaction time may need to be optimized.
-
-
Purification: Remove excess dye by size-exclusion chromatography or dialysis.
-
Analysis: Analyze the labeled protein by SDS-PAGE with fluorescence imaging, UV-Vis spectroscopy, and mass spectrometry.
Data Presentation: Selecting the Right Fluorescent Probe
The choice of fluorescent dye is critical for the success of any labeling experiment. The following table provides a selection of commercially available alkyne- and phosphine-modified fluorescent dyes suitable for CuAAC and Staudinger ligation, respectively.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Reactive Group |
| Alkyne Dyes for CuAAC | |||||
| Fluorescein Alkyne | 495 | 519 | 0.92 | ~75,000 | Alkyne |
| Rhodamine B Alkyne | 555 | 580 | 0.31 | ~110,000 | Alkyne |
| Cyanine3 Alkyne | 550 | 570 | 0.15 | ~150,000 | Alkyne |
| Cyanine5 Alkyne | 649 | 670 | 0.28 | ~250,000 | Alkyne |
| Phosphine Dyes for Staudinger Ligation | |||||
| Fluorescein Phosphine | 495 | 519 | >0.8 | ~75,000 | Phosphine |
| Rhodamine Phosphine | 555 | 580 | >0.3 | ~110,000 | Phosphine |
| Cyanine3 Phosphine | 550 | 570 | >0.1 | ~150,000 | Phosphine |
| Cyanine5 Phosphine | 649 | 670 | >0.2 | ~250,000 | Phosphine |
Note: Photophysical properties can vary depending on the solvent and conjugation state.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient activation of carboxyl groups. | Optimize EDC/NHS ratio and reaction time. Ensure fresh EDC and NHS solutions. |
| Steric hindrance around the azide or alkyne/phosphine. | Introduce a longer spacer arm on the 3-azidobenzylamine or the fluorescent dye. | |
| Inactive copper catalyst (CuAAC). | Use a copper-chelating ligand like TBTA. Prepare sodium ascorbate solution fresh. Degas solutions to remove oxygen. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Minimize the volume of DMSO used to dissolve the dye. Perform a solvent exchange for the protein if necessary. |
| Protein instability under reaction conditions. | Optimize pH, temperature, and reaction time. Add stabilizing agents if compatible with the reaction. | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Use a more stringent purification method (e.g., larger size-exclusion column, multiple dialysis changes). |
Conclusion
3-Azidobenzylamine serves as a powerful and versatile tool for the fluorescent labeling of biomolecules. By leveraging the highly specific and efficient chemistries of CuAAC and Staudinger ligation, researchers can achieve precise control over the site of labeling, leading to well-defined and functional fluorescent bioconjugates. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this technology in a wide range of research and development applications.
References
-
Creative Biolabs. (n.d.). Staudinger Ligation. Retrieved from [Link]
-
Wieneke, R., et al. (2019). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. International Journal of Molecular Sciences, 20(23), 5824. [Link]
-
van der Laan, T., et al. (2014). Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins. Chemical Communications, 50(68), 9733-9736. [Link]
-
SETA BioMedicals. (n.d.). Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). Retrieved from [Link]
-
Ross, M. F., & Lin, Y. S. (2017). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. ChemistryOpen, 6(4), 454–461. [Link]
-
Bio-Synthesis Inc. (2023, April 27). Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry. Retrieved from [Link]
- GHS. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (2024, December 4). SAFETY DATA SHEET.
- Fisher Scientific. (2013, September 30). SAFETY DATA SHEET.
-
PubChem. (n.d.). 3-Aminobenzylamine. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
-
PubChem. (n.d.). 3-Benzylaminopropionamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzylamine. Retrieved from [Link]
Sources
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Azide-Functionalized Amines
Introduction: The Versatility of the Azide Moiety in Peptide Science
The incorporation of non-natural amino acids into peptides is a powerful strategy for the development of novel therapeutics, molecular probes, and advanced biomaterials.[1] Among the vast array of synthetic amino acids, those bearing an azide (-N₃) functionality have emerged as exceptionally valuable building blocks. The azide group serves as a versatile and bioorthogonal chemical handle, enabling a wide range of highly specific and efficient conjugation reactions.[1][2] This chemical inertness within biological systems, coupled with its unique reactivity in specific "click chemistry" reactions, allows for the precise, site-specific modification of peptides with a diverse array of molecules such as fluorescent dyes, radiolabels, polyethylene glycol (PEG) chains, and other biomolecules.[1][3]
Solid-Phase Peptide Synthesis (SPPS) is the preeminent method for the stepwise assembly of peptides on an insoluble resin support.[4] This technique greatly simplifies the purification process, as excess reagents and byproducts are conveniently removed by filtration and washing after each synthetic step.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of azide-functionalized amines into peptides via Fmoc-based SPPS. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and explore post-synthesis modifications, with a focus on the causality behind experimental choices to ensure robust and reproducible outcomes.
Core Chemistry: Integrating Azide-Amino Acids into SPPS Workflows
The standard Fmoc/tBu strategy in SPPS is highly compatible with the incorporation of azide-functionalized amino acids.[5] The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amine, which is removed under mild basic conditions (typically with piperidine), while acid-labile groups like tert-butyl (tBu) or trityl (Trt) protect the side chains of other amino acids.[6] The azide group itself is stable under these standard SPPS conditions, including the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[5]
There are two primary strategies for incorporating azide functionalities into a peptide sequence:
-
Direct Incorporation of Fmoc-Azido-Amino Acids: This is the most straightforward approach, where a commercially available or custom-synthesized Fmoc-protected amino acid containing an azide group (e.g., Fmoc-L-Lys(N₃)-OH) is coupled like any other standard amino acid during the SPPS cycle.[5]
-
On-Resin Conversion of an Amine to an Azide: This method involves first synthesizing the full peptide sequence with an amino acid containing a protected side-chain amine (e.g., Fmoc-Lys(Mtt)-OH). The Mtt (4-methyltrityl) group is an orthogonal protecting group that can be selectively removed on-resin without affecting other protecting groups or cleaving the peptide from the support.[1] The exposed amine is then converted to an azide via a diazo-transfer reaction.[1][2] This can be advantageous for lengthy or aggregation-prone sequences.[1]
Figure 1. General workflow for incorporating an azide-functionalized amino acid via Fmoc-SPPS.
Materials and Reagents
Successful synthesis requires high-quality reagents and appropriate equipment. The following table provides a comprehensive list of necessary materials.
| Category | Item | Supplier Example | Grade/Purity | Notes |
| Resins | Rink Amide Resin (100-200 mesh) | Sigma-Aldrich, AAPPTec | 0.4-0.8 mmol/g | For C-terminal amide peptides.[7] |
| 2-Chlorotrityl chloride resin | Sigma-Aldrich, AAPPTec | 1.0-1.6 mmol/g | For C-terminal carboxylic acid peptides.[7] | |
| Amino Acids | Standard Fmoc-protected amino acids | ChemPep, AAPPTec | >99% | Side-chain protected as necessary (e.g., Trt, Boc, tBu). |
| Fmoc-L-Lys(N₃)-OH | ChemPep | >99% | Key azide-containing building block.[5] | |
| Coupling Reagents | HBTU, HATU, TBTU | AAPPTec, Sigma-Aldrich | >99% | Aminium-based coupling reagents.[7][8] |
| HOBt, HOAt | AAPPTec, Sigma-Aldrich | >99% | Racemization suppressants.[8] | |
| Bases | N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Peptide synthesis grade | Used for activation and neutralization.[1] |
| Piperidine | Sigma-Aldrich | Anhydrous, >99.5% | For Fmoc deprotection. | |
| Solvents | N,N-Dimethylformamide (DMF) | ThermoFisher Scientific | Peptide synthesis grade | Must be amine-free.[7] |
| Dichloromethane (DCM) | Sigma-Aldrich | ACS grade | For washing and some reaction steps. | |
| Acetonitrile (ACN) | Sigma-Aldrich | HPLC grade | For HPLC purification. | |
| Diethyl ether | Sigma-Aldrich | Anhydrous | For peptide precipitation.[9] | |
| Cleavage Reagents | Trifluoroacetic acid (TFA) | Sigma-Aldrich | >99% | Highly corrosive; handle in a fume hood.[1] |
| Triisopropylsilane (TIPS) | Sigma-Aldrich | >98% | Cation scavenger.[1] | |
| 1,2-Ethanedithiol (EDT) | Sigma-Aldrich | >98% | Scavenger, particularly for Trt groups. | |
| Click Chemistry | Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | ACS grade | Catalyst precursor for CuAAC. |
| Sodium Ascorbate | Sigma-Aldrich | >99% | Reducing agent for CuAAC.[10] | |
| THPTA Ligand | BroadPharm | >95% | Water-soluble ligand for Cu(I).[11] | |
| DBCO-functionalized molecule | Various | >95% | For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). | |
| Equipment | Solid-phase peptide synthesis vessel | Bio-Rad, CEM | - | Manual or automated synthesizer.[7] |
| HPLC System (Preparative & Analytical) | Waters, Agilent | - | For purification and analysis. | |
| Mass Spectrometer (ESI or MALDI) | Sciex, ThermoFisher | - | For mass verification. | |
| Lyophilizer | Labconco, SP Scientific | - | For drying the final peptide. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Azide-Containing Peptide
This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Ala-Lys(N₃)-Gly-Phe-NH₂) on a 0.1 mmol scale using Rink Amide resin.
1. Resin Swelling and Preparation
-
Action: Place 250 mg of Rink Amide resin (assuming a loading of 0.4 mmol/g) into a peptide synthesis vessel. Add 5 mL of DMF and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[7]
-
Causality: Swelling the resin is critical to ensure that all reactive sites within the polymer matrix are accessible to reagents, maximizing reaction efficiency.
2. Initial Fmoc Deprotection
-
Action: Drain the DMF. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[7]
-
Causality: The piperidine acts as a base to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's linker, exposing the primary amine for coupling of the first amino acid. The two-step deprotection ensures complete removal.
3. First Amino Acid Coupling (Fmoc-Phe-OH)
-
Action: In a separate vial, dissolve Fmoc-Phe-OH (3 eq., 0.3 mmol, 116.2 mg), HBTU (2.9 eq., 0.29 mmol, 110 mg) in 3 mL of DMF. Add DIPEA (6 eq., 0.6 mmol, 105 µL) to activate the amino acid. Immediately add this solution to the deprotected resin. Agitate for 1-2 hours.
-
Causality: HBTU, in the presence of the base DIPEA, activates the carboxylic acid of the Fmoc-amino acid to form a highly reactive ester, facilitating efficient amide bond formation with the free amine on the resin.[8]
4. Washing
-
Action: After coupling, drain the reaction solution. Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all excess reagents and byproducts.[1]
-
Causality: Thorough washing is paramount in SPPS to prevent carryover of unreacted reagents into the next cycle, which could cause side reactions or chain termination, thus ensuring high purity of the final product.
5. Chain Elongation: Subsequent Cycles
-
Action: Repeat the deprotection (Step 2), coupling (Step 3), and washing (Step 4) steps for each subsequent amino acid in the sequence: Fmoc-Gly-OH, Fmoc-L-Lys(N₃)-OH, and Fmoc-Ala-OH.
-
Causality: This iterative cycle of deprotection and coupling builds the peptide chain one amino acid at a time from the C-terminus to the N-terminus.[4]
6. Final Amino Acid Coupling and Final Deprotection
-
Action: Couple the final amino acid, Fmoc-Tyr(tBu)-OH, following the procedure in Step 3. After the final coupling and washing, perform a final Fmoc deprotection as described in Step 2.
-
Causality: The final deprotection exposes the N-terminal amine of the completed peptide sequence.
7. Cleavage and Deprotection
-
Action: Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen. Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIPS ("Reagent R").[1] Add 5 mL of the cocktail to the resin. Agitate for 2-3 hours at room temperature.
-
Causality: TFA is a strong acid that cleaves the peptide from the acid-labile Rink Amide linker and simultaneously removes the acid-labile side-chain protecting groups (e.g., tBu from Tyr).[9] Water and TIPS act as cation scavengers to prevent reactive carbocations, generated during deprotection, from modifying sensitive residues like Tryptophan or Methionine.[1]
8. Peptide Precipitation and Isolation
-
Action: Filter the TFA solution away from the resin beads into a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Causality: The peptide is soluble in the TFA cocktail but insoluble in cold diethyl ether, allowing for its precipitation and separation from the soluble scavengers and cleaved protecting groups.[9]
9. Purification
-
Action: Lyophilize the crude peptide to obtain a dry powder. Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.[12]
-
Causality: RP-HPLC separates the target peptide from deletion sequences and other impurities based on hydrophobicity, yielding a highly pure final product. The azide group can slightly increase the hydrophobicity of the peptide.[12]
Characterization and Quality Control
Verifying the identity and purity of the synthesized azide-peptide is a critical final step.
Figure 2. Post-synthesis quality control workflow for azide-peptides.
-
Analytical RP-HPLC: A small aliquot of the purified peptide is injected onto an analytical C18 column. A sharp, single peak indicates high purity. The retention time can be compared to the crude product.[12]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm the molecular weight of the peptide. The observed mass should match the calculated theoretical mass of the azide-containing peptide. A mass loss of 28 Da (N₂) might indicate azide reduction to an amine, which can sometimes occur with certain cleavage scavengers, though TIPS is generally safe.[12]
Application: Post-Synthesis Modification via Click Chemistry
The true power of incorporating an azide is realized in its subsequent specific chemical ligation. "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[13] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are the most prominent examples used for peptide modification.[14][15]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the solution-phase conjugation of an alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA) to the purified azide-peptide.
Figure 3. Schematic of the CuAAC reaction for peptide labeling.
1. Reagent Preparation
-
Azide-Peptide Solution: Dissolve the purified, lyophilized azide-peptide in a suitable buffer (e.g., degassed PBS or a water/DMSO mixture) to a final concentration of 1-2 mM.
-
Alkyne-Dye Solution: Prepare a 10 mM stock solution of the alkyne-functionalized dye in DMSO.
-
Catalyst Premix: Prepare fresh stock solutions: 20 mM CuSO₄ in water, 100 mM Sodium Ascorbate in water, and 50 mM THPTA ligand in water.[14][11]
2. Reaction Setup
-
Action: In a microcentrifuge tube, combine the azide-peptide solution and the alkyne-dye solution (use a slight excess of the dye, e.g., 1.2 equivalents).
-
Causality: Using a slight excess of the limiting reagent (often the more expensive dye or molecule) helps to drive the reaction to completion.
3. Initiation and Incubation
-
Action: To the peptide/dye mixture, add the catalyst components in the following order, vortexing briefly after each addition: THPTA ligand (to a final concentration of 1.25 mM), CuSO₄ (to 0.25 mM), and finally, freshly prepared sodium ascorbate (to 5 mM).[10] Protect the reaction from light if using a fluorescent dye. Allow the reaction to proceed for 1-4 hours at room temperature.
-
Causality: Sodium ascorbate reduces the Cu(II) from CuSO₄ to the catalytically active Cu(I) state.[10] The THPTA ligand stabilizes the Cu(I) ion, preventing its oxidation and increasing reaction efficiency, especially in aqueous, biological contexts.[11]
4. Purification
-
Action: Purify the resulting peptide-dye conjugate from excess dye and catalyst components using RP-HPLC. Monitor the elution at both 220 nm (for the peptide backbone) and the specific absorbance wavelength of the dye.
-
Causality: The significant change in hydrophobicity upon conjugation allows for easy separation of the labeled peptide from the unreacted starting materials via RP-HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with azides without any catalyst.[15] This is particularly advantageous for in vivo applications or when working with copper-sensitive biomolecules.[15][16]
1. Reagent Preparation
-
Azide-Peptide Solution: Dissolve the azide-peptide in a biocompatible buffer (e.g., PBS, pH 7.4) to a concentration of 1-2 mM.
-
DBCO-Reagent Solution: Prepare a 10-20 mM stock solution of the DBCO-functionalized molecule (e.g., DBCO-PEG) in a compatible solvent like DMSO or water.
2. Reaction and Incubation
-
Action: Combine the azide-peptide and the DBCO-reagent (1.5-2 equivalents) in a microcentrifuge tube. Incubate at room temperature or 37°C for 4-12 hours.
-
Causality: The reaction is driven by the release of ring strain in the cyclooctyne molecule upon cycloaddition with the azide.[] No catalyst is needed. The reaction kinetics can be influenced by the specific cyclooctyne derivative used.[15]
3. Purification
-
Action: Purify the final conjugate by RP-HPLC or, if the conjugate is large, by size-exclusion chromatography (SEC).
-
Causality: Similar to CuAAC, the change in molecular properties upon conjugation facilitates purification.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low peptide yield after synthesis | Incomplete coupling or deprotection. | Use a coupling indicator test (e.g., Kaiser test) to confirm complete reaction. Extend coupling/deprotection times or double-couple difficult residues. |
| Peptide aggregation on resin. | Synthesize at a lower substitution resin or use "difficult sequence" protocols (e.g., pseudo-proline dipeptides, elevated temperatures). | |
| Mass spec shows +79 Da adducts | Phosphorylation from phosphonium-based coupling reagents (HBTU, PyBOP). | Ensure the correct stoichiometry of reagents; avoid prolonged activation times. |
| Mass spec shows -28 Da peak | Azide reduction to an amine (-N₃ to -NH₂). | Ensure cleavage cocktail scavengers are compatible; TIPS is generally safe.[12] Avoid reducing agents during purification. |
| Incomplete "Click" Reaction (CuAAC/SPAAC) | Inactive catalyst (CuAAC); poor reagent quality. | Use freshly prepared sodium ascorbate. Ensure high-quality, degassed solvents. Confirm the integrity of azide and alkyne/cyclooctyne reagents. |
| Steric hindrance around the azide/alkyne. | Increase reaction time and/or temperature. Consider using a longer linker on the molecule being conjugated. | |
| Poor peak shape during HPLC | Secondary interactions with the column; column degradation. | Ensure proper mobile phase pH. If the peptide is very hydrophobic or basic, try a different column chemistry or mobile phase additive.[12] |
Conclusion
The integration of azide-functionalized amines into peptides via SPPS is a robust and highly enabling technology. It provides a gateway to a vast landscape of chemical modifications through the precise and efficient reactions of click chemistry. By understanding the underlying principles of the synthesis, cleavage, and subsequent conjugation, researchers can confidently produce custom-modified peptides for a wide range of applications in chemical biology, drug discovery, and materials science. The protocols and insights provided in this guide serve as a comprehensive resource to empower scientists in this exciting and rapidly advancing field.
References
-
Nilsson, B. L., Soellner, M. B., & Raines, R. T. (2003). A “Traceless” Staudinger Ligation for the Chemoselective Synthesis of Amide Bonds. Organic Letters, 5(6), 831–834. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Aapptec Peptides. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]
-
Suresh Babu, V. V., & Ananda, K. (2004). Nα-Fmoc-Peptide azides: Synthesis, isolation, characterization and utility in the extension of peptide chains. Indian Journal of Chemistry - Section B, 43B, 1853-1859. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Chu, H., Zhang, Y., & Li, Y. (2010). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1898–1911. [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2007). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic Letters, 9(24), 4959–4962. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
He, W., & Pei, D. (2014). Click Chemistry in Peptide-Based Drug Design. Pharmaceuticals, 7(5), 531–548. [Link]
-
Mbua, N. E., Guo, J., Wolfert, M. A., Steet, R., & Boons, G.-J. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1912–1921. [Link]
-
van de Watering, R., Rijpkema, M., Robillard, M., & Boerman, O. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 124–133. [Link]
-
Vocadlo, D. J., & Bertozzi, C. R. (2004). Specific Enrichment and Identification of Azide Modified Glycoproteins using the Staudinger Ligation. Proceedings of the 52nd ASMS Conference on Mass Spectrometry and Allied Topics. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]
-
Singh, I. (2023). CuAAC 'Click Chemistry' in Synthesis of Peptides and Protein Conjugates. ResearchGate. [Link]
-
van der Veken, P., Dirksen, E. H. C., Brask, J., & van Delft, F. L. (2012). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. Organic Letters, 14(15), 3956–3959. [Link]
-
Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. New Journal of Chemistry, 38(11), 5248–5253. [Link]
-
Kumar, V., & Arora, P. S. (2016). Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. Organic Letters, 18(7), 1622–1625. [Link]
-
AAPPTec. (n.d.). Azido Amino Acids and Click Chemistry Building Blocks. AAPPTec. [Link]
-
Chu, H., Zhang, Y., & Li, Y. (2010). Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1898–1911. [Link]
-
Kitevski, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. [Link]
-
Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 222–230. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
van der Marel, G. A. (2011). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. broadpharm.com [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 16. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preparation of Azide-Functionalized Polymers: A Comprehensive Guide to Synthesis, Characterization, and Application
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The introduction of the azide moiety (–N₃) into polymer structures is a cornerstone of modern macromolecular engineering, materials science, and advanced drug delivery design. Azide-functionalized polymers are exceptionally versatile intermediates, primarily serving as key building blocks for "click" chemistry reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions provide a highly efficient and orthogonal platform for conjugating polymers with a vast array of molecules, including therapeutic agents, targeting ligands, and imaging probes, enabling the creation of sophisticated, functional materials.[3][4][5] This guide provides an in-depth overview of the principal synthetic strategies for preparing azide-functionalized polymers, complete with detailed experimental protocols, characterization techniques, and critical safety considerations.
CRITICAL SAFETY PRECAUTIONS: Handling Azide Compounds
Before commencing any experimental work, it is imperative to understand the hazards associated with azide compounds. Both organic and inorganic azides can be heat- and shock-sensitive, with the potential to decompose explosively.[6][7] Low molecular weight organic azides and those with a high nitrogen-to-carbon ratio are particularly hazardous.[6][8]
Fundamental Safety Rules:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[9] For reactions with a higher risk of explosion, work behind a blast shield or in a fume hood with the sash lowered.[7][9]
-
Scale: Use the smallest possible amount of azide for your experiment.[6][9] Carefully consider stability metrics like the "Rule of Six" (at least six carbon atoms per energetic group) before scaling up.[8]
-
Avoid Incompatibles:
-
Acids: Never mix azides with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[7][8]
-
Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver) as this can form dangerously sensitive and explosive metal azides. Use plastic or ceramic spatulas instead of metal ones.[7][8][9]
-
Halogenated Solvents: Do not use chlorinated solvents like dichloromethane (DCM) or chloroform with sodium azide, as this can form explosive di- and tri-azidomethane.[7][10]
-
-
Handling and Storage:
-
Waste Disposal:
-
Never dispose of azide solutions down the sink.[9]
-
Collect all azide-containing waste in a dedicated, clearly labeled container.[9][10] Keep azide waste separate from acidic waste streams.[8]
-
Whenever possible, quench residual organic azides to a more stable derivative (e.g., an amine via Staudinger reduction) before disposal.[8]
-
Synthetic Strategies for Azide Functionalization
The incorporation of azide groups can be achieved through several robust strategies, each with distinct advantages depending on the desired polymer architecture and starting materials.
Part A: Post-Polymerization Modification
This is the most prevalent and versatile approach, involving the chemical conversion of a functional group on a pre-formed polymer into an azide.[1] This method is ideal for commercially available polymers or those synthesized via controlled polymerization techniques that yield well-defined end-groups.[1][11]
This protocol is commonly used for polymers like poly(ethylene glycol) (PEG). The hydroxyl group is first converted into a better leaving group (e.g., a tosylate or mesylate), which is then displaced by the azide ion.
Workflow:
Caption: Workflow for azidation of hydroxyl-terminated polymers.
Detailed Step-by-Step Protocol:
-
Activation: Dissolve the hydroxyl-terminated polymer (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et₃N) or pyridine (1.5-2 equivalents) followed by the dropwise addition of tosyl chloride (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Wash the reaction mixture with deionized water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting polymer-tosylate is often used directly in the next step.
-
Substitution: Dissolve the purified polymer-tosylate (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3-5 equivalents) to the solution. Caution: NaN₃ is highly toxic.
-
Stir the reaction mixture at room temperature or heat to 40-60°C for 24-48 hours until the reaction is complete (monitored by TLC or FTIR).
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., DCM) and wash extensively with deionized water to remove excess NaN₃ and DMF.[1]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Precipitate the final azide-terminated polymer by adding the concentrated solution to a cold non-solvent, such as diethyl ether or hexane.[1]
-
Collect the polymer by filtration and dry under vacuum.
Polymers synthesized by Atom Transfer Radical Polymerization (ATRP) naturally possess a terminal halide (typically bromide or chloride), which is an excellent substrate for nucleophilic substitution with azide.[12][13]
Workflow:
Caption: Workflow for azidation of halide-terminated polymers.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve the halide-terminated polymer (1 equivalent) in a polar aprotic solvent like DMF or N,N-dimethylacetamide (DMAc).[1]
-
Add sodium azide (NaN₃, 3-5 equivalents) to the polymer solution.[1]
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. For less reactive halides (e.g., chlorides), the temperature may be increased to 40-60°C.[1]
-
Work-up: Once the reaction is complete, dilute the mixture with a solvent such as tetrahydrofuran (THF) or DCM.
-
Wash the solution multiple times with deionized water to completely remove the excess sodium azide and the high-boiling-point solvent.[1]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Filter and concentrate the solution.
-
Isolation: Precipitate the polymer in a cold non-solvent (e.g., methanol, hexane, or water, depending on the polymer's solubility).
-
Filter the purified azide-functionalized polymer and dry it under vacuum.
Part B: Polymerization with Azide-Functionalized Initiators
This "grafting-from" approach ensures that every polymer chain is initiated with an azide group, providing a high and predictable degree of end-group functionalization.[1] ATRP is particularly well-suited for this strategy.[13][14][15]
An initiator containing both an azide moiety and a halide suitable for ATRP (e.g., an α-bromoester) is used to polymerize vinyl monomers.
Workflow:
Caption: Workflow for ATRP with an azide-functionalized initiator.
Detailed Step-by-Step Protocol:
-
Initiator Synthesis: Synthesize or procure an appropriate azide-functionalized ATRP initiator (e.g., 3-azidopropyl 2-bromo-2-methylpropanoate).
-
Reaction Setup: To a Schlenk flask, add the azide-initiator (1 equivalent), the copper(I) bromide (Cu(I)Br) catalyst (1 equivalent), and a magnetic stir bar.
-
Add the desired monomer (e.g., methyl methacrylate, 50-200 equivalents) and the solvent (e.g., anisole).
-
Add the ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA, 1 equivalent) to the flask.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 60-90°C) to start the polymerization.
-
Monitor the reaction progress by taking samples periodically to analyze monomer conversion (via ¹H NMR) and molecular weight distribution (via Gel Permeation Chromatography, GPC).
-
Termination: Once the desired conversion is reached, cool the reaction and expose it to air to quench the polymerization by oxidizing the Cu(I) catalyst.
-
Purification: Dilute the reaction mixture with THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.[1]
-
Concentrate the filtrate and precipitate the azide-terminated polymer into a cold non-solvent (e.g., methanol or hexane).[1]
-
Filter and dry the final product under vacuum.
Part C: Ring-Opening Polymerization (ROP) of Azide-Containing Monomers
ROP is a powerful method for producing biodegradable polymers like polyesters and polycarbonates.[16][17][18] By using a cyclic monomer that already contains an azide group, this functionality can be incorporated along the polymer backbone.[19]
Conceptual Protocol 4: ROP of an Azide-Functionalized Lactone
-
Monomer Synthesis: An azide-functional cyclic ester monomer is required. This often involves multi-step organic synthesis to modify a precursor lactone.
-
Polymerization Setup: In a glovebox or under inert atmosphere, add the azide-functional monomer, an initiator (e.g., a primary alcohol like benzyl alcohol), and a catalyst (e.g., tin(II) octoate or an organocatalyst) to a dry reaction vessel.
-
Reaction: The reaction is typically carried out in bulk (solvent-free) or in a high-boiling anhydrous solvent (e.g., toluene) at elevated temperatures (e.g., 100-140°C).
-
Termination & Purification: After the desired polymerization time, the reaction is cooled. If a solvent was used, it is removed under reduced pressure. The crude polymer is then dissolved in a suitable solvent (e.g., DCM) and precipitated into a cold non-solvent (e.g., methanol) to remove unreacted monomer and catalyst residues.
-
The final polymer, featuring pendant azide groups, is collected and dried under vacuum.
Characterization of Azide-Functionalized Polymers
Confirmation of successful azidation is crucial. The following techniques are standard for characterizing the final product.
| Technique | Purpose | Key Observation |
| FTIR Spectroscopy | To confirm the presence of the azide functional group. | A sharp, strong, and highly characteristic absorbance peak appears around 2100 cm⁻¹ .[20][21] The disappearance of precursor peaks (e.g., O-H stretch for alcohol, C-Br for halide) should also be noted. |
| ¹H NMR Spectroscopy | To confirm the chemical structure and quantify the degree of functionalization. | Appearance of new proton signals adjacent to the azide group. For end-group functionalization, integration of these signals relative to polymer backbone signals can confirm quantitative conversion.[20] |
| ¹³C NMR Spectroscopy | To further confirm the structural changes. | A characteristic chemical shift for the carbon atom attached to the azide group (typically around 50-60 ppm) will appear.[21][22] |
| GPC/SEC | To analyze molecular weight and polydispersity. | The molecular weight should not change significantly during post-polymerization modification, and the polydispersity should remain narrow, indicating no chain degradation occurred. |
Applications in Drug Development: The Power of "Click" Chemistry
The primary utility of azide-functionalized polymers is their role as a "handle" for click chemistry.[2][6] This allows for the covalent attachment of alkyne-modified molecules with near-perfect efficiency and specificity, even in complex biological media.[23][24]
General "Click" Chemistry Scheme:
Caption: General scheme of "Click Chemistry" for polymer conjugation.
-
Drug Conjugation: Small molecule drugs with an alkyne group can be "clicked" onto the polymer, creating polymer-drug conjugates for controlled release and improved pharmacokinetics.[3][4]
-
Targeted Delivery: Alkyne-modified targeting ligands (e.g., peptides, antibodies) can be attached to the polymer surface to direct drug-loaded nanoparticles specifically to cancer cells or other diseased tissues.[23]
-
Hydrogel Formation: Polymers with multiple azide groups can be cross-linked with di-alkyne molecules to form biocompatible hydrogels for tissue engineering and regenerative medicine.[24]
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]
-
University of Victoria. (2022, May 18). Azides. [Link]
-
Environmental Health and Safety. Azide Compounds. Columbia University. [Link]
-
School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
F. S. Ruggeri, et al. (2020). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Journal of Materials Chemistry C. [Link]
-
Stanford Environmental Health & Safety. Information on Azide Compounds. Stanford University. [Link]
-
M. Kostka, et al. (2018). Click chemistry as a powerful and chemoselective tool for the attachment of targeting ligands to polymer drug carriers. RSC Publishing. [Link]
-
H. Fan, et al. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews. [Link]
-
S. H. M. S. H. Al-Badri, et al. (2024). Green and Sustainable Chemistry Approaches on Azide-Based Click Reactions in Polymer Science. Macromol. [Link]
-
Z. B. Sun, et al. (2014). Post-polymerization modification by direct C-H functionalization. Polymer Chemistry. [Link]
-
ChemTalk. (2025, April 18). Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. [Link]
-
R. F. M. de Souza, et al. (2024). Click Chemistry in Polymersome Technology. PMC. [Link]
-
H. Lee, et al. (2019). Click Chemistry as a Tool for Cell Engineering and Drug Delivery. MDPI. [Link]
-
A. P. A. de la Serna, et al. (2016). Click Chemistry in Biomaterials, Nanomedicine, and Drug Delivery. Biomacromolecules. [Link]
-
D. Quémener, et al. (2011). A facile route for the preparation of azide-terminated polymers. “Clicking” polyelectrolyte brushes on planar surfaces and nanochannels. Polymer Chemistry. [Link]
-
M. C. Ruiz, et al. (2018). Molecular Dynamics of Functional Azide-Containing Acrylic Films. PMC. [Link]
-
X. Jiang, et al. (2020). Azide-Terminated RAFT Polymers for Biological Applications. Current Protocols in Chemical Biology. [Link]
-
U. T. T. T. Phan, et al. (2013). Three-Component Reactions for Post-Polymerization Modifications. ACS Macro Letters. [Link]
-
A. R. McTaggart, et al. (2007). Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry”. ResearchGate. [Link]
-
S. Samanta, et al. (2019). Designing Microparticle-Impregnated Polyelectrolyte Composite: The Combination of ATRP, Fast Azidation, and Click Reaction Using a Single-Catalyst, Single-Pot Strategy. PMC. [Link]
-
Y. Liu, et al. (2015). Synthesis and Characterization ofFullerene-Glycidyl Azide Polymer and Its Thermal Decomposition. MDPI. [Link]
-
Wikipedia. Atom transfer radical polymerization. [Link]
-
M. M. Stamenović, et al. (2020). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. [Link]
-
M. Beija, et al. (2012). Two in one: use of azide functionality for controlled photo-crosslinking and click-modification of polymer microspheres. Polymer Chemistry. [Link]
-
A. F. M. Kilbinger, et al. (2017). FTIR spectra of azido-functional copolymer 3 (black, top), 2-bro-... ResearchGate. [Link]
-
Labinsights. (2023, May 8). Atom Transfer Radical Polymerization (ATRP). [Link]
-
K. Matyjaszewski & J. Xia. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. [Link]
-
Wikipedia. Ring-opening polymerization. [Link]
-
University of Groningen. Ring-Opening polymerization. [Link]
-
Chemistry LibreTexts. (2021, September 12). 2.8: Ring-Opening Polymerization. [Link]
-
All 'Bout Chemistry. (2024, February 5). Ring Opening Polymerization (ROP). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Green and Sustainable Chemistry Approaches on Azide‐Based Click Reactions in Polymer Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry as a powerful and chemoselective tool for the attachment of targeting ligands to polymer drug carriers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]
- 5. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. uvic.ca [uvic.ca]
- 10. ucd.ie [ucd.ie]
- 11. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction of Terminal Azide and Alkyne Functionalities in Polymers [sigmaaldrich.com]
- 13. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 14. labinsights.nl [labinsights.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 17. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00531A [pubs.rsc.org]
- 20. elements.chem.umass.edu [elements.chem.umass.edu]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Dynamics of Functional Azide-Containing Acrylic Films - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
crosslinking proteins using (3-azidophenyl)methanamine
Application Note & Protocol
Topic: Utilizing (3-azidophenyl)methanamine for Photo-Reactive Crosslinking of Proteins
Audience: Researchers, scientists, and drug development professionals engaged in studying protein-protein interactions, structural biology, and proteomics.
Senior Application Scientist: Dr. Gemini
Executive Summary
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, from signal transduction to the assembly of complex molecular machines.[1] Chemical crosslinking offers a powerful method to stabilize both transient and stable interactions, effectively "freezing" protein complexes for subsequent analysis.[1][2] This application note provides a detailed guide to using (3-azidophenyl)methanamine, a heterobifunctional photo-reactive crosslinking agent, to covalently capture protein interactions. Aryl azide-based photoreactive crosslinkers are particularly valuable as they allow for precise temporal control; the crosslinking reaction is initiated on-demand by exposure to ultraviolet (UV) light.[3][4] This methodology is ideal for trapping fleeting interactions that might be missed by conventional thermochemical crosslinking methods.[3][5]
This document outlines the underlying chemical principles, provides step-by-step protocols for conjugating the crosslinker and inducing the photocrosslinking reaction, and offers guidance on the analysis and interpretation of results.
Principle and Mechanism of Action
(3-azidophenyl)methanamine is a heterobifunctional crosslinking reagent. It contains two distinct reactive moieties:
-
A primary amine (-NH₂) : This group allows for the initial, specific covalent attachment of the reagent to a target protein ("bait") via its carboxyl groups (aspartic acid, glutamic acid, or the C-terminus) using carbodiimide chemistry (e.g., EDC).
-
An aryl azide (-N₃) : This is a photo-reactive group.[3] It remains inert until activated by UV light, typically in the 300-370 nm range.[6] Upon irradiation, the azide group expels a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then non-selectively insert into various chemical bonds, including C-H and N-H bonds, on a nearby interacting protein ("prey"), forming a stable covalent bond.[4][7]
The two-stage nature of this process provides exceptional control. First, the photo-reactive moiety is specifically placed onto the bait protein. Second, the crosslinking reaction to capture interacting partners is triggered at a precise moment by UV light, allowing for the study of interactions under specific biological conditions.[3]
Caption: Mechanism of (3-azidophenyl)methanamine crosslinking.
Materials and Reagents
Reagents
-
Purified "bait" and "prey" proteins
-
(3-azidophenyl)methanamine (store protected from light)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (store desiccated at -20°C)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to improve efficiency)
-
Activation/Conjugation Buffer: MES Buffer (100 mM MES, 150 mM NaCl, pH 6.0). Note: Avoid buffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate) during the EDC reaction.[8][9]
-
Interaction/Crosslinking Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-7.8.
-
Quenching Solution (EDC reaction): 1 M Tris-HCl, pH 8.0 or 2-Mercaptoethanol.
-
Quenching Solution (Photoreaction): Dithiothreitol (DTT) or 2-Mercaptoethanol (to scavenge unreacted nitrenes). A concentration of 0.1 mM DTT is often preferred over higher concentrations of 2-mercaptoethanol.[7]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
SDS-PAGE reagents (gels, running buffer, loading dye with and without reducing agent)
-
Coomassie Brilliant Blue or silver stain
-
Western Blotting reagents (antibodies, membranes, buffers, detection substrate)
Equipment
-
UV lamp with an emission peak around 350-365 nm (e.g., a UV transilluminator).[10]
-
Ice bucket and cold room or refrigerated centrifuge
-
Microcentrifuge tubes (amber or wrapped in foil for light-sensitive steps)
-
Dialysis or desalting columns
-
SDS-PAGE and Western Blotting apparatus
-
Spectrophotometer for protein quantification
Experimental Protocols
This process involves two main stages: first, conjugating (3-azidophenyl)methanamine to the "bait" protein, and second, using the labeled bait to capture the "prey" protein via UV irradiation.
Protocol 1: Covalent Labeling of Bait Protein
This protocol uses EDC chemistry to form a stable amide bond between a carboxyl group on the bait protein and the primary amine of (3-azidophenyl)methanamine.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of (3-azidophenyl)methanamine in anhydrous DMSO. Store in the dark at -20°C.
-
Immediately before use, prepare a 100 mM stock solution of EDC in chilled Activation/Conjugation Buffer. EDC is moisture-sensitive and hydrolyzes quickly.[9]
-
-
Protein Preparation:
-
Dissolve or dialyze the purified bait protein into the Activation/Conjugation Buffer (100 mM MES, 150 mM NaCl, pH 6.0).
-
Adjust the protein concentration to 1-5 mg/mL (approximately 10-100 µM).
-
-
Activation and Conjugation Reaction:
-
Add EDC to the protein solution to a final concentration of 2-4 mM.
-
(Optional) Add NHS or Sulfo-NHS to a final concentration of 5-10 mM to increase reaction efficiency.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Add the (3-azidophenyl)methanamine stock solution to achieve a 10- to 50-fold molar excess over the protein concentration. This ratio should be optimized to avoid over-derivatization, which can cause protein aggregation.[7]
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding a primary amine-containing buffer (e.g., Tris to 50 mM) or a reducing agent (e.g., 2-Mercaptoethanol to 20 mM) and incubate for 15 minutes.
-
Remove excess unreacted crosslinker and byproducts by dialysis against Interaction/Crosslinking Buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
The labeled protein is now ready for the photo-crosslinking step. It can be stored at -80°C for long-term use.
-
Protocol 2: Photo-Crosslinking of Bait and Prey Proteins
-
Interaction Setup:
-
Combine the labeled bait protein with the purified prey protein in a microcentrifuge tube. The molar ratio of bait to prey may need to be optimized (start with 1:1 or 1:2).
-
The total protein concentration should be kept reasonably high (e.g., >1 µM) to favor intermolecular crosslinking.
-
Incubate the mixture under conditions that promote their interaction (e.g., 30 minutes on ice or at room temperature).
-
-
Controls: Prepare the following essential controls:
-
Negative Control (-UV): A sample identical to the reaction mixture but kept in the dark during the irradiation step.
-
Negative Control (-Prey): A sample containing only the labeled bait protein, subjected to UV irradiation. This helps identify non-specific intramolecular crosslinks or oligomerization of the bait.
-
-
UV Irradiation:
-
Place the open tubes on ice, approximately 5-10 cm below the UV lamp.
-
Irradiate the samples with UV light (350-365 nm) for 5-30 minutes. The optimal irradiation time and distance must be determined empirically.[10] Shorter, more intense exposures are often preferable to long exposures which can cause protein damage.
-
-
Quenching:
-
After irradiation, add a quenching solution (e.g., DTT to 50 mM) to scavenge any remaining reactive nitrene species.
-
Caption: Experimental workflow for photo-reactive crosslinking.
Protocol 3: Analysis by SDS-PAGE and Western Blotting
-
Add SDS-PAGE loading buffer to all samples (reaction and controls).
-
Heat samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the monomeric proteins and the expected higher molecular weight crosslinked complex.
-
Run the gel and visualize proteins using Coomassie Blue or silver staining.
-
Alternatively, transfer the proteins to a PVDF or nitrocellulose membrane for Western Blot analysis using antibodies specific to the bait or prey proteins to confirm the identity of the crosslinked species.
Data Interpretation and Troubleshooting
Expected Results: A successful crosslinking experiment will result in the appearance of a new, higher molecular weight band on the SDS-PAGE gel that is present only in the sample containing both bait and prey proteins and subjected to UV irradiation. This new band's molecular weight should approximate the sum of the bait and prey proteins' molecular weights. This band should be absent or significantly fainter in the "-UV" and "-Prey" control lanes.
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale / Key Consideration |
| Bait Protein Conc. | 10 - 100 µM | Higher concentrations can lead to aggregation; lower concentrations reduce reaction efficiency.[9] |
| EDC Conc. | 2 - 4 mM | Sufficient to activate carboxyl groups for conjugation. |
| Crosslinker Molar Excess | 10x - 50x over protein | Optimize to achieve sufficient labeling without causing protein precipitation or altering function.[7][11] |
| UV Wavelength | 300 - 370 nm | Optimal for activating aryl azides while minimizing protein damage caused by shorter wavelengths.[6] |
| Irradiation Time | 5 - 30 min | Must be optimized; too short gives low yield, too long can cause protein degradation. |
| Reaction Buffers | pH 6.0 (EDC); pH 7.2-7.8 (UV) | pH is critical for the respective reaction chemistries. Avoid interfering buffer components.[8][12] |
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crosslinked product observed | - Inefficient labeling of bait protein.- Proteins are not interacting.- Insufficient UV exposure.- Crosslinker concentration too low. | - Confirm labeling via mass spectrometry.- Verify interaction with an orthogonal method (e.g., Co-IP).- Increase UV irradiation time or decrease lamp distance.- Increase the molar excess of the crosslinker during the labeling step.[8] |
| High degree of aggregation/smearing | - Over-derivatization of the bait protein.- Excessive UV exposure.- High protein concentration. | - Reduce the molar excess of (3-azidophenyl)methanamine during labeling.[7]- Reduce UV irradiation time.- Decrease the protein concentration during the crosslinking step. |
| Crosslinking in "-Prey" control | - The bait protein forms oligomers.- Non-specific intramolecular crosslinking. | - This may represent the native state of the protein. Compare monomer vs. oligomer bands.- Reduce crosslinker concentration during labeling. |
| Crosslinking in "-UV" control | - The azide group has degraded due to light exposure or reaction with reducing agents. | - Ensure the crosslinker and labeled protein are always protected from light.- Avoid strong reducing agents like DTT during the labeling and interaction steps.[7] |
Advanced Analysis: Mass Spectrometry (XL-MS)
For high-resolution analysis, the crosslinked band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[13] This technique, known as Cross-Linking Mass Spectrometry (XL-MS), can identify the specific amino acid residues involved in the crosslink, providing valuable distance constraints for structural modeling of the protein complex.[2][14][15] Specialized software is required to analyze the complex tandem mass spectra generated from crosslinked peptides.[13][14]
References
-
Chalkley, R. J., et al. (2015). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. PMC. Retrieved from [Link]
-
Kao, A., et al. (2011). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. PMC. Retrieved from [Link]
-
Götze, M., et al. (2012). Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. Analytical Chemistry. Retrieved from [Link]
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. Retrieved from [Link]
-
O'Reilly, F. J., et al. (2020). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. PNAS. Retrieved from [Link]
-
Giese, A. P., et al. (2021). Characterizing protein conformers by cross-linking mass spectrometry and pattern recognition. Bioinformatics. Retrieved from [Link]
-
Nardo, L., et al. (2015). Femtosecond UV-laser pulses to unveil protein–protein interactions in living cells. PMC. Retrieved from [Link]
-
McMahan, S. A., & Burgess, R. R. (1994). Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. PubMed. Retrieved from [Link]
-
Stützer, A. (2017). UV and chemical crosslinking mass spectrometry for the analysis of protein-nucleic acid interactions. eDiss. Retrieved from [Link]
-
Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. Retrieved from [Link]
-
Ting, A. Y., et al. (2008). An Engineered Aryl Azide Ligase for Site-Specific Mapping of Protein–Protein Interactions through Photo-Cross-Linking. Angewandte Chemie. Retrieved from [Link]
-
Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. PMC. Retrieved from [Link]
-
Dimitrova, D. (2015). UV Crosslinking of Proteins to Nucleic Acids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). Can someone advise on how to solve DSP cross-linking problems? Retrieved from [Link]
-
Eyras, E., et al. (2022). Sensitive detection and structural characterisation of UV-induced cross-links in protein-RNA complexes using CLIR-MS. bioRxiv. Retrieved from [Link]
-
Lenz, S., et al. (2023). Do Not Waste Time—Ensure Success in Your Cross-Linking Mass Spectrometry Experiments before You Begin. PMC. Retrieved from [Link]
-
Kristofich, J., & Nicchitta, C. V. (2023). High-throughput quantitation of protein–RNA UV-crosslinking efficiencies as a predictive tool for high. Semantic Scholar. Retrieved from [Link]
-
O'Reilly, F. J., et al. (2024). Rescuing error control in crosslinking mass spectrometry. PMC. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protein Cross-Linking. Retrieved from [Link]
-
Max Perutz Labs. (n.d.). Sample preparation guidelines for MS-based cross-linking (XL-MS). Retrieved from [Link]
-
ResearchGate. (2010). Chapter Six. General Protein–Protein Cross-Linking. ResearchGate. Retrieved from [Link]
Sources
- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 2. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Photoreactive Crosslinkers | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 10. researchgate.net [researchgate.net]
- 11. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
Troubleshooting & Optimization
preventing azide decomposition in light-sensitive experiments
Current Status: Operational | Topic: Preventing Photodecomposition
Audience: Research Scientists, Medicinal Chemists, Chemical Biologists
The Core Directive: Why Azides Fail
The Problem: You are experiencing low yields, unexpected side products, or bleaching in your azide-dependent workflows (Click Chemistry, Photoaffinity Labeling).
The Cause: Azides (
While this feature is exploited for photoaffinity labeling, it is a catastrophic failure mode for storage or standard Click Chemistry (CuAAC/SPAAC). Once an azide becomes a nitrene, it cannot participate in Click reactions; instead, it irreversibly inserts into nearby C-H or N-H bonds or rearranges into ring-expanded byproducts.
Mechanism of Failure (Visualized)
The following diagram illustrates the irreversible "Death Spiral" of an aryl azide exposed to light.
Figure 1: The irreversible photolytic pathway of organic azides. Once
Diagnostic & Troubleshooting (FAQs)
Scenario A: "My Click Reaction (CuAAC) Yield is Low."
Diagnosis: This is often a competition between the catalytic cycle and the decomposition cycle.
-
The Check: Did the reaction turn yellow/brown? This often indicates copper oxidation or nitrene polymerization.
-
The Fix:
-
Light Exclusion: Wrap reaction vessels in aluminum foil. Even ambient fluorescent light can degrade aryl azides over 1-2 hours.
-
Oxygen Removal: Light accelerates the oxidation of Cu(I) to inactive Cu(II). Degas solvents vigorously.
-
Ligand Choice: Use stabilizing ligands like THPTA or TBTA .[1] They shield the Cu(I) center and can reduce the formation of photo-active copper-azide complexes.
-
Scenario B: "I'm using Aryl Azides vs. Alkyl Azides. Do I treat them differently?"
Yes. Their stability profiles are drastically different.
| Feature | Alkyl Azides ( | Aryl Azides ( |
| Light Sensitivity | Moderate. Stable to ambient light for short periods. Sensitive to UV-C (<280nm). | High. Absorbs UV-A (300-400nm) and blue light. Rapidly degrades under fluorescent lab lights. |
| Primary Failure | Thermal decomposition (shock/heat). | Photolysis to nitrenes and ring expansion (ketenimines). |
| Storage Rule | Amber vials, | Strict dark , |
| Handling Time | Can be weighed on benchtop (avoid shock). | Must be handled in subdued light or red-light conditions. |
Scenario C: "How do I know if my azide has already decomposed in the bottle?"
The Test: Run a TLC or LC-MS.
-
Sign of Failure: Appearance of an amine (
) or azo-dimer ( ). -
Visual Cue: Pure azides are often clear/pale yellow. Darkening to orange/brown usually indicates decomposition.
-
Safety Note: If solids have formed around the cap (ground glass), DO NOT OPEN . Friction can detonate crystallized azides.
Standard Operating Procedures (SOPs)
SOP-01: The "Dark Box" Protocol for Light-Sensitive CuAAC
Use this protocol for aryl azides or precious samples.
Materials:
-
Aluminum foil
-
Amber glassware (or foil-wrapped clear glass)
-
Argon/Nitrogen line
-
Ligand: THPTA (Water-soluble) or TBTA (Organic soluble)
Workflow:
-
Preparation: Turn off hood lights or switch to red safety lights if available.
-
Shielding: Pre-wrap all reaction vials and the syringe barrel (if adding reagents manually) in aluminum foil.
-
The Mix:
-
Add Azide and Alkyne to the solvent.[1]
-
Critical Step: Premix
and Ligand (THPTA) separately before adding the reducing agent (Sodium Ascorbate). This forms the active catalyst complex immediately, reducing the window for side reactions.
-
-
Incubation: Place the reaction vessel inside a cardboard box or opaque drawer. Do not leave it on an open benchtop.
-
Quenching: Only expose to light after adding a chelator (e.g., EDTA) to quench the copper, stopping the reaction.
SOP-02: Safe Storage & Handling
-
The Rule of Six: Ensure the ratio of Carbon atoms to Azide nitrogens is
( ). If , the compound is potentially explosive.[2] -
Physical Storage:
-
Store in plastic containers if possible (azides can form explosive metal azides with ground glass joints).
-
Keep strictly below room temperature (
is ideal for aryl azides). -
Never use metal spatulas (use Teflon/ceramic).[2]
-
Advanced Troubleshooting Logic Tree
Use this flow to diagnose experimental failures.
Figure 2: Decision matrix for diagnosing azide-alkyne cycloaddition failures.
References
-
Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface. Chemical Reviews, 106(9), 3844–3905.
-
Thermo Fisher Scientific.Crosslinking Technical Handbook: Aryl Azide Photoreactivity.
-
Scripps Research Institute.
-
University of Wisconsin-Madison.Environment, Health & Safety: Sodium Azide & Organic Azides Handling Guide.
-
BroadPharm.Protocol for Azide-Alkyne Click Chemistry (CuAAC).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Aryl Azides: A Comparative Analysis Focused on the 2100 cm⁻¹ IR Absorption
For researchers and professionals in drug development and materials science, the aryl azide functional group is a cornerstone of modern chemistry. Its utility in bioorthogonal "click chemistry," Staudinger ligations, and as a photoactivatable crosslinker makes its precise identification and characterization a critical step in any synthetic workflow.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for characterizing aryl azides, anchored by the most direct and widely used method: Infrared (IR) Spectroscopy. We will delve into the causality behind experimental choices and provide a logical framework for selecting the most appropriate analytical tool for your research needs.
The Unmistakable Signature: The Azide Asymmetric Stretch in IR Spectroscopy
Infrared spectroscopy is the definitive frontline technique for confirming the presence of an azide group. The magic lies in the azide's asymmetric stretching vibration (ν_as), which gives rise to an exceptionally strong and sharp absorption band.[1]
-
Diagnostic Region: This peak characteristically appears in a relatively "silent" region of the IR spectrum, typically between 2100 and 2160 cm⁻¹ .[3][4] This spectral window is free from most common organic functional group absorptions, making the azide peak a highly reliable and easily identifiable marker.
-
Physical Origin: The absorption is due to the asymmetric stretching of the N=N=N bond system. The high intensity of this band is a result of the large change in dipole moment during this specific vibrational mode.
-
Substituent Effects: The exact wavenumber can be subtly influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups can shift the absorption to a slightly higher frequency, while electron-donating groups may shift it lower. Furthermore, the solvent environment can also cause minor shifts.[5]
While the asymmetric stretch is the star of the show in IR, the azide group also has a symmetric stretching vibration (ν_s). This mode is typically found at a much lower frequency (~1250-1340 cm⁻¹) and is often weak or forbidden in the IR spectrum.[6] However, as we will see, this "weakness" in IR is a strength for a complementary technique.
Comparative Analysis: A Multi-Tool Approach to Aryl Azide Characterization
While IR spectroscopy confirms the presence of the azide, a comprehensive characterization often requires a multi-faceted analytical approach. Different techniques provide orthogonal and confirmatory data, ensuring the structural integrity and purity of your compound.
dot
Caption: Vibrational modes of the azide functional group.
Raman Spectroscopy
Raman spectroscopy is highly complementary to IR. While IR measures the absorption of light due to changes in dipole moment, Raman measures the inelastic scattering of light from vibrating molecules, which depends on changes in polarizability.
-
Key Advantage: The symmetric stretch (ν_s) of the azide, which is weak in IR, produces a strong and sharp signal in the Raman spectrum (~1360 cm⁻¹).[7][8] This provides an excellent secondary confirmation of the azide group.
-
When to Use: When IR data is ambiguous, or when analyzing samples in aqueous media where the strong water absorption can obscure regions of the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of specific nuclei.
-
¹³C NMR: The carbon atom directly attached to the azide group (C-N₃) typically appears in the aromatic region of the spectrum, often between 130 and 145 ppm .[9][10] While this region can be crowded, its presence is a key piece of the structural puzzle.
-
¹⁵N NMR: This is the most direct method for observing the azide nitrogens themselves. Due to the low natural abundance of ¹⁵N, this technique often requires isotopic labeling.[11] A ¹⁵N-labeled azide will show three distinct signals, providing unambiguous proof of the azide moiety and invaluable information about its electronic environment.[12][13][14]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized aryl azide.
-
Primary Function: Provides the mass-to-charge ratio (m/z) of the parent ion, confirming the correct molecular formula.
-
Characteristic Fragmentation: Aryl azides exhibit a highly characteristic fragmentation pattern involving the loss of a neutral dinitrogen molecule (N₂) , resulting in a prominent peak at [M-28]⁺ .[9][15][16] This facile loss is a hallmark of the azide group and provides strong evidence for its presence. In some cases, metastable ions can be observed, which requires careful interpretation of the spectrum.[16]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of aryl azides.
-
Principle: As the compound is heated, the azide group decomposes, releasing N₂ gas.[3] TGA measures the corresponding mass loss, while DSC measures the heat flow associated with this exothermic decomposition.
-
Application: Crucial for understanding the thermal limits of the molecule, which is vital for applications involving thermal activation or for assessing safety and handling protocols.[3][4]
Data Summary: Choosing Your Analytical Tool
The selection of an analytical technique is dictated by the specific question you need to answer. The table below summarizes the key attributes of each method.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Infrared (IR) | Absorption of IR radiation by molecular vibrations. | Presence of functional groups. | Highly diagnostic peak for azide (~2100 cm⁻¹), rapid, widely available. | Provides limited structural connectivity information. |
| Raman | Inelastic scattering of monochromatic light. | Complementary vibrational modes. | Strong signal for azide symmetric stretch, excellent for aqueous samples. | Weaker signal than IR, fluorescence can interfere. |
| ¹³C NMR | Nuclear spin transitions in a magnetic field. | Carbon skeleton and chemical environment. | Confirms C-N₃ bond environment. | Aromatic region can be crowded, quaternary carbons may be weak.[17] |
| ¹⁵N NMR | Nuclear spin transitions in a magnetic field. | Direct observation of nitrogen atoms. | Unambiguous confirmation of N=N=N moiety. | Requires ¹⁵N labeling or long acquisition times due to low natural abundance. |
| Mass Spec (MS) | Ionization and separation of molecules by m/z. | Molecular weight and fragmentation. | Confirms molecular formula, characteristic loss of N₂ ([M-28]⁺). | Does not distinguish isomers, fragmentation can be complex. |
| TGA/DSC | Measures mass/heat flow changes with temperature. | Thermal stability and decomposition profile. | Quantifies thermal decomposition temperature.[3] | Destructive technique, provides no structural information. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analysis hinges on a robust and well-executed experimental protocol. Here, we detail methodologies for the two most common characterization techniques.
Protocol 1: Acquiring a High-Quality FT-IR Spectrum
Objective: To unambiguously identify the azide asymmetric stretching vibration. This protocol uses a modern Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Background Scan (The "Why"): Before analyzing the sample, a background spectrum must be collected. This step is critical as it records the ambient spectrum (atmospheric H₂O, CO₂) and the absorbance of the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the resulting peaks belong only to your compound.
-
Procedure: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Initiate the "Collect Background" function in the software.
-
-
Sample Application:
-
For Solids: Place a small amount (a few milligrams) of the solid aryl azide directly onto the ATR crystal. Use the built-in pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
For Oils/Liquids: Place a single drop of the liquid onto the center of the crystal.
-
-
Spectrum Acquisition:
-
Procedure: Initiate the "Collect Sample" function. A typical acquisition involves co-adding 16 or 32 scans to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Procedure: Once the spectrum is collected, use the software's "Find Peaks" tool.
-
Validation: Look for a strong, sharp peak between 2100 and 2160 cm⁻¹ . The presence of this peak is primary evidence of a successful synthesis. Note its exact wavenumber and relative intensity.
-
-
Cleaning: Thoroughly clean the ATR crystal with a solvent that dissolves your sample to prevent cross-contamination.
Protocol 2: Characterization by ¹³C NMR Spectroscopy
Objective: To identify the carbon atom attached to the azide group and confirm the overall carbon framework of the molecule.
-
Sample Preparation (The "Why"): Proper sample preparation is paramount for acquiring a high-resolution spectrum. The choice of solvent is crucial; it must dissolve the sample and be deuterated to provide a lock signal for the spectrometer.
-
Procedure: Accurately weigh ~10-20 mg of the aryl azide into a clean, dry vial. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be completely clear.
-
-
Transfer and Referencing:
-
Procedure: Transfer the solution to a clean NMR tube. Add a small amount of tetramethylsilane (TMS) if the solvent does not already contain it. TMS serves as the internal standard, defining the 0.00 ppm point on the chemical shift scale.[18]
-
-
Instrument Setup:
-
Procedure: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, stabilizing the magnetic field. Standard shimming protocols should be run to optimize the magnetic field homogeneity, which ensures sharp spectral lines.
-
-
Spectrum Acquisition:
-
Procedure: Acquire a standard proton-decoupled ¹³C NMR spectrum. This means all ¹H-¹³C couplings are removed, simplifying the spectrum so that each unique carbon atom appears as a single line. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.
-
-
Data Analysis:
-
Procedure: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Validation: Identify the signals in the aromatic region (typically 110-150 ppm). Compare the number of observed signals to the number of unique carbons expected from the target structure. The signal for the carbon atom directly bonded to the azide group is expected in the 130-145 ppm range.[10][17]
-
Decision Workflow for Aryl Azide Analysis
The following workflow illustrates a logical decision-making process for characterizing a newly synthesized aryl azide.
dot
Caption: A logical workflow for the characterization of aryl azides.
References
- Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - ACS Publications.
- Mass spectrometry of aryl azides - ResearchGate.
- The mass spectrometry of some aromatic azides - Scite.ai.
- Effects of the Intramolecular Group and Solvent on Vibrational Coupling Modes and Strengths of Fermi Resonances in Aryl Azides: A DFT Study of 4-Azidotoluene and 4-Azido-N-phenylmaleimide - ACS Publications.
- Effects of the Intramolecular Group and Solvent on Vibrational Coupling Modes and Strengths of Fermi Resonances in Aryl Azides: A DFT Study of 4-Azidotoluene and 4-Azido- N-phenylmaleimide - PubMed.
- Effects of Intramolecular Group and Solvent on Vibrational Coupling Modes and Strengths of Fermi Resonances in Aryl Azides: A DFT Study of 4-Azidotolune and 4-Azido-N-Phenylmaleimide | ChemRxiv.
- Calculation of 15N NMR Parameters of Azides and Some Related Compounds. Revisiting the Methylation of Nitrous Oxide N - De Gruyter.
- Interpretation of Infra Red Spectra.
- 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents.
- Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). - ResearchGate.
- (PDF) Calculation of 15N NMR Parameters of Azides and Some Related Compounds. Revisiting the Methylation of Nitrous Oxide N2O - ResearchGate.
- Effects of the Intramolecular Group and Solvent on Vibrational Coupling Modes and Strengths of Fermi Resonances in Aryl Azides: A DFT Study of 4-Azidotoluene and 4-Azido-N-phenylmaleimide | The Journal of Physical Chemistry A - ACS Publications.
- Density Functional Theory Studies of Fermi Resonance in Small Aryl Azide Vibrational Probes - ProQuest.
- Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC.
- 2D-IR spectroscopy of azide-labeled carbohydrates in H 2 O - AIP Publishing.
- A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC.
- (PDF) 15N NMR Spectroscopy in Structural Analysis - ResearchGate.
- Mass spectrometric studies of azides: Reactions of Ar + with 3-azidopropionitrile, 2-azidopropionitrile, and azidoacetonitrile in a Fourier transform ion cyclotron resonance mass spectrometer | Request PDF - ResearchGate.
- Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - RSC Publishing.
- MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC.
- One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines - SciELO.
- azide functional group identification techniques - Benchchem.
- Mid-infrared enhanced spectrochemical detection using azide vibrational probes - CNR-IRIS.
- Supporting Information for: Copper-Catalysed Three-component Synthesis of 1,2,3-Triazoles in Water - The Royal Society of Chemistry.
- Raman spectra (532 nm) of the samples before and after plasma reaction.... - ResearchGate.
- 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC.
- 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing).
- NMR Spectroscopy – 13C NMR Coupling Constants - Organic Chemistry Data & Info.
- Table of Characteristic IR Absorptions.
- Raman Spectroscopy for Chemical Biology Research - PMC - NIH.
- Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties - MDPI.
- Interpreting IR Spectra - Chemistry Steps.
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
- A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates.
- 12.7: Interpreting Infrared Spectra - Chemistry LibreTexts.
- A gradual peak suppression of azides at 2100 cm⁻¹ from time‐dependent infrared spectroscopy. - ResearchGate.
- The Raman Spectrum of Iodine Azide IN3.
- An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Alkyldiaziridines - Benchchem.
- Synthesis of aryl azides and vinyl azides.
- 13C NMR Chemical Shift - Oregon State University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Raman Spectroscopy for Chemical Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. scielo.br [scielo.br]
- 11. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. znaturforsch.com [znaturforsch.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Introduction to 3-Azidobenzylamine and its Analytical Significance
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Azidobenzylamine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous identification and structural elucidation of molecules are paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor. This guide provides a comprehensive comparison of the fragmentation behavior of 3-azidobenzylamine under different ionization techniques, offering insights into its gas-phase chemistry and providing a framework for its analysis in complex matrices.
3-Azidobenzylamine is a versatile chemical intermediate of significant interest in pharmaceutical and materials science research. Its unique structure, incorporating both a reactive azide group and a primary amine on a benzyl scaffold, makes it a valuable building block for the synthesis of a wide array of compounds, including novel heterocyclic systems and bioconjugates. The azide moiety can participate in "click" chemistry reactions, such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition, while the benzylamine portion allows for amide bond formation and other nucleophilic reactions.
Given its utility, the ability to reliably detect and characterize 3-azidobenzylamine and its derivatives is crucial. Mass spectrometry, with its high sensitivity and structural information capabilities, is an indispensable tool for this purpose. Understanding its fragmentation pattern is key to developing robust analytical methods for reaction monitoring, purity assessment, and metabolite identification.
Ionization Techniques: A Comparative Overview
The initial step in mass spectrometric analysis is the ionization of the analyte. The choice of ionization technique significantly influences the resulting mass spectrum and the extent of fragmentation. Here, we compare three common ionization methods: Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI).
-
Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1] This high energy often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is highly reproducible and useful for library matching.[1] However, the molecular ion may be weak or absent for some compounds.[2]
-
Chemical Ionization (CI): A soft ionization technique that uses a reagent gas (e.g., methane, ammonia) to ionize the analyte through ion-molecule reactions.[1][3] CI results in less fragmentation than EI, typically producing a prominent protonated molecule [M+H]+, which is useful for determining the molecular weight.[3]
-
Electrospray Ionization (ESI): A very soft ionization technique particularly suited for polar and thermally labile molecules.[4] ESI generates ions directly from a solution, usually resulting in protonated [M+H]+ or deprotonated [M-H]- ions with minimal fragmentation.[4] It is the most common ionization source for liquid chromatography-mass spectrometry (LC-MS).
The following diagram illustrates the general workflow for mass spectrometry analysis.
Caption: Proposed EI fragmentation of 3-azidobenzylamine.
Key Fragmentation Steps:
-
Loss of Molecular Nitrogen (N₂): The most characteristic fragmentation of aryl azides is the facile loss of a neutral nitrogen molecule (28 Da) to form a nitrene radical cation. [5]This will likely be a major fragmentation pathway, leading to a prominent ion at m/z 120.
-
Formation of the Tropylium Ion: The benzylamine moiety is prone to alpha-cleavage, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. [2][6]This is a common and often abundant fragment in the mass spectra of benzyl-containing compounds.
-
Loss of Ammonia (NH₃): Following the initial loss of N₂, the resulting ion at m/z 120 can lose an amino radical (•NH₂) to form an ion at m/z 104. Subsequent rearrangement and loss of HCN can also lead to the tropylium ion.
-
Formation of the Phenyl Cation: The tropylium ion (m/z 91) can further fragment by losing acetylene (C₂H₂) to form the phenyl cation (C₆H₅⁺) at m/z 65, or by losing a methyl radical to form an ion at m/z 76, which can then lose a hydrogen atom to form the phenyl cation at m/z 77. [2]
Chemical Ionization (CI) Fragmentation
Using a soft ionization technique like CI, we expect to see a prominent protonated molecule [M+H]⁺ at m/z 149. Fragmentation will be significantly reduced compared to EI.
The proposed CI fragmentation pathway is illustrated below:
Caption: Proposed CI fragmentation of 3-azidobenzylamine.
Key Fragmentation Steps:
-
Protonated Molecule: The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 149.
-
Loss of N₂: Similar to EI, the loss of neutral nitrogen from the protonated molecule is a likely fragmentation pathway, yielding an ion at m/z 121.
-
Loss of Ammonia (NH₃): The ion at m/z 121 can subsequently lose a neutral ammonia molecule to form the tropylium ion at m/z 91. [7][8]
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)
ESI is a very soft ionization technique, and in the absence of in-source fragmentation, the mass spectrum will primarily show the protonated molecule [M+H]⁺ at m/z 149. To induce fragmentation, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is employed. [9] The proposed ESI-CID fragmentation pathway is illustrated below:
Caption: Proposed ESI-CID fragmentation of 3-azidobenzylamine.
Key Fragmentation Steps:
-
Protonated Molecule: The precursor ion for CID will be the protonated molecule [M+H]⁺ at m/z 149.
-
Loss of N₂: The most probable fragmentation pathway under CID conditions is the loss of neutral nitrogen, resulting in a product ion at m/z 121.
-
Loss of Ammonia (NH₃): The protonated benzylamine moiety readily loses a neutral ammonia molecule (17 Da), which is a characteristic fragmentation for this class of compounds. [6][7]This would lead to an ion at m/z 132. However, the loss of N₂ is generally more facile. The ion at m/z 121 can then lose ammonia to form the tropylium ion at m/z 91.
Comparison of Fragmentation Patterns
The following table summarizes the expected key fragment ions and their relative abundance under the three different ionization techniques.
| Ionization Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures | Expected Relative Abundance of Molecular Ion | Primary Fragmentation Pathways |
| Electron Ionization (EI) | 148 ([M]⁺˙) | 120 ([M-N₂]⁺˙), 104 ([M-N₂-NH₂]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺) | Low to Medium | Loss of N₂, α-cleavage, loss of NH₂, formation of tropylium ion. |
| Chemical Ionization (CI) | 149 ([M+H]⁺) | 121 ([M+H-N₂]⁺), 91 ([C₇H₇]⁺) | High (Base Peak) | Loss of N₂, loss of NH₃. |
| Electrospray Ionization (ESI-CID) | 149 ([M+H]⁺) | 121 ([M+H-N₂]⁺), 91 ([C₇H₇]⁺) | High (Precursor Ion) | Loss of N₂, loss of NH₃. |
Experimental Protocols
To obtain the data for this comparative guide, the following experimental protocols are recommended.
General Sample Preparation
-
Dissolve 1 mg of 3-azidobenzylamine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
For ESI, further dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.
GC-MS Analysis (for EI and CI)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with both EI and CI sources.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL of the sample solution injected in split or splitless mode.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
EI Mode:
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Mass Range: m/z 40-300
-
-
CI Mode:
-
Reagent Gas: Methane or Ammonia
-
Source Temperature: 150°C
-
Mass Range: m/z 80-300
-
LC-MS/MS Analysis (for ESI-CID)
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound of interest.
-
ESI Source (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150°C
-
Nebulizing Gas: Nitrogen
-
-
MS/MS (CID):
-
Select the precursor ion at m/z 149.
-
Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Mass Range for Product Ions: m/z 50-160
-
The following diagram outlines the experimental workflow for comparing the different ionization techniques.
Caption: Workflow for comparative fragmentation analysis.
Conclusion
The mass spectrometric fragmentation of 3-azidobenzylamine is characterized by distinct patterns depending on the ionization technique employed.
-
EI-MS provides a detailed fragmentation fingerprint, ideal for structural confirmation and library matching, with the characteristic loss of N₂ and the formation of the tropylium ion being key diagnostic features.
-
CI-MS is the method of choice for unambiguous molecular weight determination, yielding a strong protonated molecule with minimal fragmentation.
-
ESI-MS/MS offers a balance between soft ionization for molecular weight confirmation and controlled fragmentation (CID) for structural elucidation, making it highly suitable for the analysis of 3-azidobenzylamine in complex mixtures, such as those encountered in drug metabolism studies or reaction monitoring.
By understanding these distinct fragmentation behaviors, researchers can select the most appropriate mass spectrometric method for their specific analytical needs, ensuring accurate and reliable characterization of this important chemical entity.
References
-
Borges, E. M., & de Souza, V. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(9), 1175-1184. [Link]
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]
-
Gao, J., & Li, L. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1243-1253. [Link]
-
Correia, M. F., et al. (2017). An electrospray ionization mass spectrometry study of azidoacetic acid/transition metal complexes. Rapid Communications in Mass Spectrometry, 31(12), 1017-1026. [Link]
-
Abramovitch, R. A., et al. (1972). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 37(22), 3584-3588. [Link]
-
McIndoe, J. S., & Nicholson, B. K. (1999). The reaction of azide ions, N3−, with metal carbonyl compounds; an electrospray mass spectrometry study. Journal of Organometallic Chemistry, 573(1-2), 232-236. [Link]
-
Unacademy. (n.d.). Chemical Ionization in Mass Spectrometry. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
James, K. J., & Sherlock, I. R. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Rapid Communications in Mass Spectrometry, 17(22), 2537-2546. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Ionization in Mass Spectrometry- unacademy [unacademy.com]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Comparative Reactivity Guide: 3-Azidobenzylamine vs. 4-Azidobenzylamine in Bioconjugation
As bioconjugation strategies evolve, the selection of heterobifunctional linkers requires a precise understanding of molecular electronic effects. 3-Azidobenzylamine and 4-Azidobenzylamine are highly versatile building blocks used to bridge amine-reactive payloads (via amide coupling) and alkyne-tagged targets (via Click chemistry). While structurally similar, the meta and para positioning of the azide group relative to the benzylic amine fundamentally alters their reactivity profiles.
In this guide, we dissect the mechanistic differences between these two isomers, providing researchers with the causal logic and self-validating protocols needed to optimize sequential functionalization workflows.
Mechanistic & Electronic Comparison
The azide moiety (-N₃) exhibits unique "chimeric" electronic behavior: it acts as a strong inductive electron-withdrawing group (-I) through the sigma framework, but it can also act as a resonance electron donor (+R) through the pi system depending on its local environment 1[1]. This duality dictates the reactivity of both the amine and the azide in these isomers.
-
3-Azidobenzylamine (Meta): The benzylic amine is insulated from the resonance effects of the azide. The dominant force is pure inductive withdrawal (-I), which pulls electron density away from the benzylic carbon. This leaves the primary amine less nucleophilic. Conversely, the lack of resonance stabilization leaves the azide group highly electron-deficient (lowering its LUMO), making it highly electrophilic.
-
4-Azidobenzylamine (Para): The resonance donation (+R) of the para-azide partially offsets its inductive withdrawal. This resonance pushes electron density toward the benzylic position, increasing the nucleophilicity of the primary amine. However, this internal stabilization raises the LUMO of the azide, slightly reducing its electrophilicity in cycloaddition reactions.
Electronic logic dictating the reactivity trade-offs of meta vs. para azidobenzylamine isomers.
Quantitative Reactivity Comparison
| Parameter | 3-Azidobenzylamine | 4-Azidobenzylamine | Causality / Mechanism |
| Substitution Pattern | Meta | Para | Positional relationship between -N₃ and -CH₂NH₂. |
| Azide Electronic Effect | Pure Inductive Withdrawal (-I) | Inductive (-I) + Resonance Donating (+R) | Resonance contribution is position-dependent[1]. |
| Amine Nucleophilicity | Moderate | High | Para-azide resonance increases benzylic electron density. |
| Amide Coupling Kinetics | Slower | Faster | Higher nucleophilicity accelerates attack on NHS-esters[2]. |
| Azide Electrophilicity | High (Lower LUMO) | Moderate (Higher LUMO) | Lack of resonance stabilization makes the meta-azide more reactive. |
| CuAAC/SPAAC Kinetics | Faster | Slower | Electron-deficient azides undergo faster cycloaddition[3]. |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, every bioconjugation step must be paired with a validation checkpoint. The following protocols detail a sequential functionalization workflow: first modifying the amine, followed by the azide.
Self-validating experimental workflow for sequential amine and azide functionalization.
Protocol A: Amide Coupling via NHS-Ester (Amine Functionalization)
Note: 4-Azidobenzylamine is preferred here due to its superior nucleophilicity, ensuring rapid amide bond formation2[2].
-
Preparation: Dissolve the chosen azidobenzylamine (100 mM stock) and the NHS-ester functionalized payload in anhydrous DMSO.
-
Reaction Assembly: Mix the reagents in a 1:1.2 molar ratio (amine:NHS) in 0.1 M Sodium Bicarbonate buffer.
-
Causality for pH 8.3: The pKa of benzylamines is approximately 9.3. Maintaining a pH of 8.3 ensures a sufficient fraction of the amine is unprotonated and nucleophilic, while minimizing the competing hydrolysis of the NHS ester.
-
-
Incubation: Agitate at room temperature for 2 hours.
-
Validation (LC-MS): Monitor the reaction. The self-validating endpoint is the complete disappearance of the free amine peak and the emergence of the corresponding amide mass.
Protocol B: CuAAC Click Conjugation (Azide Functionalization)
Note: 3-Azidobenzylamine is preferred for highly demanding Click reactions due to its lower LUMO, which accelerates coordination and cyclization with the copper-acetylide complex 3[3].
-
Buffer Preparation: Suspend the azidobenzylamine-conjugate (from Protocol A) and a terminal alkyne in a 1:1.5 molar ratio in PBS (pH 7.4).
-
Catalyst Assembly: Pre-mix CuSO₄ (1 mM final) with THPTA ligand (5 mM final) in water before adding to the reaction.
-
Causality for THPTA: THPTA coordinates Cu(I), preventing its disproportionation and protecting sensitive biological payloads from reactive oxygen species generated during copper reduction[3].
-
-
Initiation: Add freshly prepared sodium ascorbate (10 mM final) to reduce Cu(II) to the active Cu(I) species. Incubate for 1 hour at room temperature.
-
Validation (LC-MS): Confirm the formation of the 1,4-disubstituted 1,2,3-triazole product via mass spectrometry.
Conclusion & Selection Guide
The choice between 3-azidobenzylamine and 4-azidobenzylamine should be dictated by the rate-limiting step of your specific workflow:
-
Choose 4-Azidobenzylamine if your primary bottleneck is low-yielding amine functionalization (e.g., reacting with sterically hindered or unstable NHS-esters). The resonance effect maximizes amine nucleophilicity.
-
Choose 3-Azidobenzylamine if your priority is ultra-fast Click chemistry kinetics (e.g., live-cell labeling or dilute SPAAC reactions). The pure inductive withdrawal lowers the azide's LUMO, maximizing its electrophilicity.
References
- Lumiprobe. "Does azide ion interfere with click chemistry reactions (CuAAC and SPAAC)?". Lumiprobe Help Center.
- Purdue University Graduate School. "UNDERSTANDING THE REACTIVITY AND SUBSTITUTION EFFECTS OF NITRENES AND AZIDES." Purdue e-Pubs.
- Organic-Chemistry.org. "Click Chemistry Azide-Alkyne Cycloaddition." Organic Chemistry Portal.
- National Institutes of Health (NIH). "Photoradiolabeling of onartuzumab with 99mTc and 188Re-tricarbonyl for radiotheranostics of gastric cancer." PMC.
Sources
A Comparative Overview of Triazole Synthesis Methodologies
An In-Depth Technical Guide to the Validation of Triazole Formation by HPLC-MS
For researchers, medicinal chemists, and drug development professionals, the 1,2,3-triazole ring is a cornerstone of modern molecular design. Its remarkable stability, unique electronic properties, and ability to connect diverse molecular fragments have cemented its role in pharmaceuticals, bioconjugation, and materials science. The advent of "click chemistry" has made the synthesis of these heterocycles more efficient and reliable than ever.[1] However, the assertion of a successful reaction requires more than just a theoretical assumption; it demands rigorous, unambiguous validation.
This guide provides an in-depth comparison of the primary methods for triazole formation and establishes High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) as the definitive technique for their validation. We will explore the causality behind experimental choices, provide field-proven protocols, and present data that underscores the power of this analytical approach.
The formation of a 1,2,3-triazole core is typically achieved through the cycloaddition of an azide and an alkyne. While the classic Huisgen 1,3-dipolar cycloaddition requires harsh thermal conditions and often yields a mixture of regioisomers, modern catalytic methods offer exquisite control and efficiency under mild conditions.[1] The choice of synthetic route is critical as it dictates the resulting isomer and the potential for side reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent "click" reaction, CuAAC, exclusively yields the 1,4-disubstituted triazole isomer.[2] The reaction is renowned for its high yields, broad functional group tolerance, and mild, often aqueous, reaction conditions.[1][3] The mechanism proceeds through the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner.[2][] Typically, a copper(II) salt (e.g., CuSO₄) is used as a precatalyst, with an in-situ reducing agent like sodium ascorbate generating the active Cu(I) species.[2][3]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
As a powerful counterpart to CuAAC, the ruthenium-catalyzed reaction selectively produces the 1,5-disubstituted triazole isomer.[5][6] This method utilizes ruthenium(II) complexes, such as [Cp*RuCl], as catalysts.[7] The proposed mechanism involves an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product.[5][6][8] A key advantage of RuAAC is its ability to engage internal alkynes, providing access to fully substituted triazoles, a feat not readily achieved with CuAAC.[5][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems where metal catalysts can be cytotoxic, SPAAC is the premier choice.[9] This bioorthogonal reaction is metal-free and relies on the high ring strain of a cyclooctyne derivative to drive the cycloaddition with an azide.[][11] The release of this strain provides the thermodynamic impetus for the reaction, allowing it to proceed efficiently at physiological temperatures.[9] The reaction proceeds via a concerted [3+2] cycloaddition mechanism, forming a stable triazole linkage.[9]
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |
| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted[5][6] | Mixture, depends on cyclooctyne |
| Catalyst | Copper(I)[1] | Ruthenium(II)[5] | None (Metal-free) |
| Biocompatibility | Limited due to Cu toxicity[9] | Limited | High (Bioorthogonal)[][11] |
| Alkyne Scope | Terminal alkynes | Terminal and Internal alkynes[6] | Strained cyclooctynes[] |
| Key Advantage | High efficiency, reliability | Access to 1,5-isomer, fully substituted triazoles | Ideal for in-vivo and live-cell applications |
| Potential Byproduct | Glaser coupling (diynes)[3] | Catalyst-dependent side reactions | Isomerization of cyclooctyne |
The Indispensable Role of HPLC-MS for Reaction Validation
To confirm the successful formation of the desired triazole, monitor reaction progress, and identify potential byproducts, a robust analytical technique is required. HPLC-MS is the gold standard, providing an unparalleled combination of separation and detection capabilities.[12]
-
High-Performance Liquid Chromatography (HPLC) separates the components of a complex reaction mixture. Reactants, the triazole product, catalysts, and any byproducts will elute from the chromatography column at different times (retention times), allowing for their individual detection.[13]
-
Mass Spectrometry (MS) serves as a highly specific and sensitive detector. It ionizes the molecules eluting from the HPLC and measures their mass-to-charge ratio (m/z).[14] This provides definitive confirmation of the molecular weight of each component, validating the identity of the product and helping to elucidate the structure of any unknowns.[15][16]
This combination allows for the unambiguous confirmation that the peak observed in the chromatogram corresponds to the triazole product, not an impurity or a regioisomer with a similar retention time. Automated HPLC-MS systems can even be used for real-time reaction monitoring, providing valuable kinetic data.[12][17]
A Self-Validating Protocol for HPLC-MS Analysis
The following protocol outlines a robust, self-validating workflow for monitoring a triazole formation reaction. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Step-by-Step Methodology
1. Pre-Analysis Calculation and System Setup:
-
Rationale: Accurate mass information is the foundation of MS validation.
-
Protocol:
-
Calculate the exact molecular weight (and thus the expected [M+H]⁺ ion) for your azide and alkyne starting materials and the target triazole product.
-
Set up the HPLC-MS system. A reverse-phase C18 column is a versatile starting point for many small organic molecules.[13][14]
-
Prepare the mobile phases. A common and effective combination is Water + 0.1% Formic Acid (Solvent A) and Acetonitrile + 0.1% Formic Acid (Solvent B). The formic acid aids in protonation for positive-mode electrospray ionization (ESI+).[14]
-
2. Analysis of Starting Materials (Self-Validation Check 1):
-
Rationale: You must confirm the identity and purity of your reactants and establish their chromatographic behavior before starting the reaction.
-
Protocol:
-
Prepare dilute solutions (e.g., 10 µg/mL) of the pure azide and alkyne in the initial mobile phase composition.
-
Inject each standard separately into the HPLC-MS.
-
Record the retention time (t_R) and confirm that the observed mass-to-charge ratio (m/z) matches the calculated [M+H]⁺ for each starting material. This confirms your system is working and provides baseline data.
-
3. Reaction Initiation and Monitoring:
-
Rationale: Tracking the reaction over time provides kinetic information and confirms the conversion of reactants to products.
-
Protocol:
-
Initiate the triazole synthesis reaction. Immediately withdraw a t=0 aliquot.
-
At regular intervals (e.g., 30 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it significantly (e.g., 1:1000) in a solvent like acetonitrile or the initial mobile phase. This stops the reaction and prepares the sample for analysis.
-
4. HPLC-MS Analysis of Reaction Aliquots:
-
Rationale: This is the core data acquisition step to validate the formation of the product.
-
Protocol:
-
Inject each prepared time-point sample into the HPLC-MS.
-
Run a gradient elution method (e.g., 5% to 95% Solvent B over 10 minutes) to ensure separation of components with different polarities.
-
Set the mass spectrometer to acquire data in ESI positive mode. It is wise to collect both a full scan (e.g., m/z 100-1000) to search for unexpected byproducts and a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) scan targeting the specific m/z values of your reactants and product for maximum sensitivity and quantitative accuracy.[18][19]
-
5. Data Interpretation (Self-Validation Check 2):
-
Protocol:
-
Process the chromatograms for each time point.
-
Confirmation of Identity: Look for the appearance of a new peak. The mass spectrum of this peak must correspond to the calculated [M+H]⁺ of your triazole product.
-
Confirmation of Reaction: Observe the decrease in the peak areas of the starting material peaks over time, concurrent with the increase in the peak area of the product peak.
-
Purity Assessment: Examine the chromatogram for any other significant peaks. Use the full-scan MS data to investigate their identity. For example, in a CuAAC reaction, a peak with a mass corresponding to the dimer of your alkyne could indicate oxidative Glaser coupling.[3]
-
Data Presentation: A Model CuAAC Reaction
Let's consider the CuAAC reaction between Benzyl Azide and Phenylacetylene.
-
Benzyl Azide: MW = 133.15 g/mol ; Expected [M+H]⁺ = 134.1
-
Phenylacetylene: MW = 102.13 g/mol ; Expected [M+H]⁺ = 103.1
-
1-benzyl-4-phenyl-1H-1,2,3-triazole (Product): MW = 235.28 g/mol ; Expected [M+H]⁺ = 236.3
| Compound | Retention Time (t_R) | Expected [M+H]⁺ | Observed [M+H]⁺ (at t=4h) | Peak Area (t=0h) | Peak Area (t=4h) |
| Phenylacetylene | 4.5 min | 103.1 | 103.1 | 1.2 x 10⁷ | 1.5 x 10⁶ |
| Benzyl Azide | 5.2 min | 134.1 | 134.1 | 1.5 x 10⁷ | 1.9 x 10⁶ |
| Triazole Product | 7.8 min | 236.3 | 236.3 | < LOD | 2.8 x 10⁷ |
This data table provides a clear, self-validating picture of the reaction's success. The starting materials, confirmed by their retention times and mass, are consumed over four hours. Concurrently, a new peak appears at 7.8 minutes with an observed mass that perfectly matches the expected triazole product. The absence of this peak at t=0 and its significant area at t=4h provides unequivocal evidence of triazole formation.
Conclusion
In the precise world of chemical synthesis, hope is not a strategy. The validation of triazole formation requires an analytical method that is both sensitive and specific. HPLC-MS provides this dual capability, enabling researchers to not only confirm the identity of their desired product but also to monitor reaction kinetics and identify impurities. By employing a systematic, self-validating protocol that begins with the analysis of starting materials and proceeds through timed reaction monitoring, scientists can move forward with absolute confidence in their results. This rigorous approach underpins the scientific integrity of any research or development program that relies on the versatile and powerful triazole scaffold.
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. . [Link]
-
Schermerhorn, P. G., Golden, P. E., & Leimkuehler, W. M. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 88(5), 1519-1531. [Link]
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. sciex.com. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2714–2727. [Link]
-
Sadilkova, K., & McMillin, G. A. (2015). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. In Mass Spectrometry. Humana Press. [Link]
-
Jin, M., & Liu, Y. (2024). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal, 30(4), e202302941. [Link]
-
Malig, T. C., Koenig, J. D. B., Situ, H., Chehal, N. K., Hultin, P. G., & Hein, J. E. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(3), 309-314. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Malig, T. C., Koenig, J. D. B., Situ, H., Chehal, N. K., Hultin, P. G., & Hein, J. E. (2017). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. ResearchGate. [Link]
-
Kumar, R., & Kumar, S. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4967. [Link]
-
Schermerhorn, P., Golden, P., & Leimkuehler, W. M. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Semantic Scholar. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Sakai, N. (2016). A general mechanism for the triazole formation. ResearchGate. [Link]
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(1), 177-224. [Link]
-
Kumar, A., & Narasimhan, B. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3). [Link]
-
Wang, Y., Zhang, Y., & Wei, W. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989382. [Link]
-
Cheng, C.-H., & Jia, G. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(8), 5345-5357. [Link]
-
van Geel, R., Pruijn, G. J., van Delft, F. L., & Boelens, W. C. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1814-1818. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). . [Link]
-
Karlsruher Institut für Technologie (KIT). (n.d.). Experimental Equipment - HPLC-MS/MS. . [Link]
-
National Center for Biotechnology Information. (2017). HPLC-MS/MS for Hit Generation. In Assay Guidance Manual. [Link]
-
Kumar, A., & Kumar, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888222. [Link]
-
Patterson, D. M., Nazarova, L. A., & Koriazova, L. (2014). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. RSC Advances, 4(10), 4811-4818. [Link]
-
Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. ResearchGate. [Link]
-
Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. [Link]
-
Shimadzu Corporation. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. . [Link]
-
De Nardi, C., et al. (2014). Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. ResearchGate. [Link]
-
Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. ResearchGate. [Link]
-
Chen, Y., et al. (2022). Discovery of[1][][5]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. Pharmaceuticals, 15(1), 81. [Link]
-
Gissot, A., & Brown, T. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6335-6380. [Link]
-
Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell, 163(7), 1567-1580. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shimadzu.com [shimadzu.com]
- 18. KIT - Experimental Equipment - HPLC-MS/MS [wasserchemie.ebi.kit.edu]
- 19. HPLC-MS/MS for Hit Generation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Definitive Guide to Azide Linkers: PEG-Azides vs. Aryl-Azides in Bioconjugation and Photoaffinity Labeling
The strategic selection of linker chemistry dictates the success of bioconjugation, targeted drug delivery, and interactome mapping. Among the most versatile functional groups in a scientist's toolkit, the azide (
As an application scientist, understanding the causality behind these structural differences is critical. This guide provides an objective, data-driven comparison of PEG-azides and aryl-azides, detailing their mechanistic divergences and providing self-validating experimental workflows for your laboratory.
Structural and Mechanistic Divergence
PEG-Azides: The Champions of Click Chemistry
PEG-azides are primary aliphatic azides characterized by their high stability under physiological conditions. Structurally, the azide group in an alkyl setting exhibits both nucleophilic reactivity at the N1 position and electrophilic reactivity at the N3 position.
The Causality of Design: When paired with alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), PEG-azides form highly stable 1,2,3-triazole linkages[1]. The incorporation of a PEG spacer is a deliberate engineering choice to enhance aqueous solubility and fine-tune the pharmacokinetic (DMPK) properties of the resulting conjugate[1]. The hydrophilic nature of the PEG chain prevents the aggregation of hydrophobic payloads (such as fluorophores or cytotoxins) and shields the biomolecule, ensuring high-yielding reactions even when careful control of variables like pH is required[2]. Furthermore, in SPAAC reactions, the lack of steric hindrance in primary alkyl azides like PEG-azides makes them kinetically superior to more hindered alternatives[3].
Aryl-Azides: The Engines of Photoaffinity Labeling
Aryl-azides are conjugated systems where the azide moiety is directly attached to an aromatic ring. This conjugation delocalizes the electrons, reducing the nucleophilicity of the azide and making it predominantly electrophilic. While electron-deficient aryl azides can participate in rapid click reactions or Staudinger ligations, their defining application is Photoaffinity Labeling (PAL)[4].
The Causality of Design: Upon irradiation with UV or visible light (typically 260–365 nm, though modifications can red-shift this to 480 nm), aryl-azides extrude nitrogen gas to generate a highly reactive singlet nitrene[5]. This transient intermediate can undergo intersystem crossing to a triplet nitrene (capable of direct C-H bond insertion) or isomerize into a ring-expanded dehydroazepine[4]. The dehydroazepine is highly susceptible to nucleophilic attack by nearby lysine amines or cysteine thiols[4]. This light-triggered, non-specific reactivity makes aryl-azides ideal for capturing transient protein-protein or protein-small molecule interactions in their native state[5].
Workflow comparison of PEG-azide bioconjugation versus aryl-azide photoaffinity labeling.
Quantitative Performance Comparison
To select the appropriate linker, researchers must weigh reaction kinetics against the desired application. Table 1 summarizes the core physicochemical metrics of both linker classes.
Table 1: Physicochemical and Kinetic Profiling of PEG-Azide vs. Aryl-Azide Linkers
| Feature | PEG-Azide (Aliphatic) | Aryl-Azide (Conjugated) |
| Primary Application | Bioconjugation & Click Chemistry[1] | Photoaffinity Labeling (PAL)[4] |
| Activation Trigger | Alkynes (CuAAC / SPAAC)[1] | UV/Vis Light (260–480 nm)[5] |
| Reactive Intermediate | None (Concerted Cycloaddition) | Singlet/Triplet Nitrene, Dehydroazepine[4] |
| Reaction Specificity | Highly specific (Bioorthogonal)[2] | Non-specific (C-H/N-H insertion)[4] |
| Aqueous Solubility | Excellent (PEG-driven)[1] | Poor to Moderate (Requires modifications) |
| SPAAC Kinetics | Fast (>90% yield, minutes to hours)[3] | Moderate (Variable based on electronics)[3] |
Validated Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies detail not just the steps, but the underlying causality and validation checkpoints required to ensure scientific integrity.
Protocol A: Strain-Promoted Bioconjugation using a PEG-Azide Linker
Objective: Conjugate a DBCO-modified monoclonal antibody with a Fluorophore-PEG4-Azide.
-
Buffer Preparation: Reconstitute the DBCO-modified antibody in 1X PBS (pH 7.4).
-
Causality: While SPAAC is pH-insensitive, maintaining physiological pH preserves the antibody's tertiary structure. Ensure no sodium azide preservative is present in the buffer, as free azide will competitively inhibit the reaction.
-
-
Reagent Addition: Add 5 to 10 molar equivalents of Fluorophore-PEG4-Azide to the protein solution.
-
Causality: The hydrophilic PEG chain prevents the hydrophobic fluorophore from inducing protein precipitation[1]. The molar excess drives the bimolecular reaction to completion without the need for cytotoxic copper catalysts.
-
-
Incubation: Incubate the mixture for 2–4 hours at room temperature in the dark.
-
Self-Validation (SDS-PAGE & LC-MS): Run the conjugated sample on a reducing SDS-PAGE gel alongside an unconjugated control.
-
Validation Logic: A successful conjugation will manifest as a distinct upward mass shift. Parallel LC-MS analysis should be used to calculate the exact Degree of Labeling (DoL) to ensure batch-to-batch reproducibility.
-
Protocol B: Photoaffinity Labeling using an Aryl-Azide Probe
Objective: Covalently crosslink a small-molecule aryl-azide probe to its target receptor in cell lysate to map the interactome.
-
Equilibration: Incubate the target protein/lysate with the aryl-azide probe (1–10 µM) in the dark for 30 minutes at 4°C.
-
Causality: This allows thermodynamic equilibrium of the probe within the binding pocket prior to covalent trapping. Performing this at 4°C minimizes endogenous enzymatic degradation.
-
-
UV Irradiation: Expose the sample to 365 nm UV light for 10–15 minutes on ice.
-
Causality: 365 nm provides sufficient energy to cleave the N-N bond, releasing N2 and forming the nitrene[4]. Crucially, 365 nm avoids the 280 nm absorption peak of aromatic amino acids, preventing widespread photolytic damage to the target protein. Ice prevents thermal denaturation during irradiation.
-
-
Quenching: Immediately add 10 mM Dithiothreitol (DTT) post-irradiation.
-
Causality: DTT acts as a strong nucleophile to quench any unreacted, long-lived dehydroazepine intermediates[4]. This prevents off-target, artifactual crosslinking during downstream lysis and analysis.
-
-
Self-Validation (Western Blot & Competition Assay):
-
Validation Logic: Run a "dark control" (no UV) and a "competition control" (excess unlabeled ligand). True target engagement is validated only if the crosslinked band appears exclusively in the UV-irradiated lane and is successfully outcompeted by the unlabeled ligand.
-
Photolysis mechanism of aryl azides generating reactive nitrene intermediates for crosslinking.
References
-
RSC Publishing. "Visible-light-induced protein labeling in live cells with aryl azides." Chemical Communications. Available at: [Link]
-
National Institutes of Health (NIH). "Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome." PubMed Central. Available at:[Link]
-
RSC Publishing. "Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds." Chemical Communications. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
Optimization of Purity Confirmation for (3-Azidophenyl)methanamine via TLC
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
(3-Azidophenyl)methanamine (CAS: 59667-86-6) is a critical bifunctional linker used extensively in "Click Chemistry" (CuAAC) and heterobifunctional crosslinking. Its purity is paramount because the azide moiety is energetic and potentially unstable, while the primary amine is prone to oxidation.
Standard Thin Layer Chromatography (TLC) often fails for this compound due to the "Amine Tailing Effect," where the basic amine interacts with acidic silanol groups on the silica plate, causing streaks that mask impurities.
This guide compares three methodologies for confirming purity:
-
Standard Normal Phase TLC (Baseline)
-
Base-Deactivated TLC (Recommended Optimization)
-
LC-MS (Instrumental Benchmark)
The Challenge: Chemistry vs. Chromatography
The molecule presents a dual challenge for chromatographic separation:
-
The Anchor (Amine): The primary benzylic amine (
) is highly polar and basic ( ). On standard silica gel ( ), it becomes protonated to an ammonium species, binding tightly to the stationary phase and causing "streaking" or "tailing." -
The Payload (Azide): The aryl azide (
) is lipophilic and relatively non-polar. It is sensitive to high heat and UV light, meaning aggressive visualization techniques (like charring) can degrade the sample during analysis.
Comparative Analysis of Methods
We evaluated three distinct approaches to confirm the purity of (3-azidophenyl)methanamine.
Method A: Standard Normal Phase TLC
-
System: Silica Gel 60 F254 / Dichloromethane (DCM) : Methanol (MeOH) [9:1].
-
Performance: POOR .
-
Observation: The spot appears as a long streak starting from the baseline.
-
Risk: Impurities with similar polarity (e.g., oxidation byproducts) are hidden inside the streak. Rf values are irreproducible.
Method B: Base-Deactivated TLC (The Optimized Protocol)
-
System: Silica Gel 60 F254 / DCM : MeOH : Triethylamine (TEA) [90:9:1].
-
Performance: EXCELLENT .
-
Observation: The addition of TEA (
) creates a competitive basic environment. TEA blocks the acidic silanol sites on the silica, allowing the target amine to travel as a free base. -
Result: Sharp, compact spots. Distinct separation between the product and common impurities (e.g., 3-nitrobenzylamine or starting halides).
Method C: LC-MS (Liquid Chromatography-Mass Spectrometry)
-
System: C18 Reverse Phase / Water:Acetonitrile (+0.1% Formic Acid).
-
Performance: BENCHMARK .
-
Observation: Provides molecular weight confirmation (
). -
Comparison: While LC-MS is the gold standard for quantification, Method B (Buffered TLC) is the superior choice for rapid, high-throughput reaction monitoring due to lower cost and immediate visual feedback.
Experimental Data: Performance Matrix
The following table summarizes the separation efficiency of the three methods.
| Feature | Method A: Standard TLC | Method B: Base-Doped TLC (Recommended) | Method C: LC-MS |
| Stationary Phase | Unmodified Silica | TEA-Neutralized Silica | C18 (Reverse Phase) |
| Mobile Phase | 10% MeOH / DCM | 10% MeOH / DCM + 1% TEA | |
| Spot Morphology | Severe Streaking (Tailing) | Sharp, Compact Round Spot | Gaussian Peak |
| Rf Value (Approx) | 0.0 - 0.3 (Smear) | 0.35 - 0.45 (Distinct) | Retention Time (RT) |
| Impurity Detection | Masked by streak | Visible (separated) | High Resolution |
| Time to Result | 10 Minutes | 15 Minutes | 1-2 Hours |
Detailed Protocol: Base-Doped TLC System
This protocol ensures a self-validating system where the visualization confirms both the aromatic ring and the specific functional groups.
Step 1: Plate Preparation (Pre-Elution)
-
Why: To neutralize the plate surface before the run.
-
Action: If using standard plates, you can "pre-wash" the plate by running it in a chamber containing 5% Triethylamine in DCM, then drying it. Alternatively, adding TEA directly to the mobile phase (as below) is sufficient for most checks.
Step 2: Mobile Phase Preparation
-
Mixture: Dichloromethane (90 mL) + Methanol (9 mL) + Triethylamine (1 mL).
-
Note: The TEA must be fresh. Old TEA oxidizes and turns yellow, which can stain the plate background.
Step 3: Visualization (The Dual-Check)
Since the azide group is not strongly chromogenic in visible light, use this two-step visualization to confirm identity.
-
UV (254 nm):
-
Observation: Dark spot against green fluorescent background.[1]
-
Meaning: Confirms presence of the aromatic ring.
-
-
Ninhydrin Stain (Specific for Amines):
-
Action: Dip plate in Ninhydrin solution and heat gently (hair dryer, not hot plate, to avoid decomposing the azide).
-
Observation:Purple/Blue spot .[2]
-
Meaning: Confirms the presence of the primary amine (
). -
differentiation: If the spot is UV active but does not turn purple with Ninhydrin, it is likely an impurity (e.g., an azide precursor lacking the amine).
-
Visualizing the Workflow
The following diagram outlines the logical decision process for confirming purity, emphasizing the correction for amine streaking.
Figure 1: Decision logic for overcoming amine streaking and validating functional groups.
Scientific Integrity & Safety (E-E-A-T)
Mechanism of Action (Why TEA Works)
Silica gel possesses surface hydroxyl groups (
Safety Protocol
-
Azide Hazard: While aryl azides are generally more stable than alkyl azides, they are energetic. Do not heat the TLC plate above 100°C during staining. Avoid using metal spatulas if solid buildup is suspected (shock sensitivity).
-
Chemical Handling: (3-azidophenyl)methanamine is a skin irritant. TEA is volatile and toxic; all mobile phase preparation must occur in a fume hood.
References
-
Reich, H. J. (2022). TLC Stains and Visualization. University of Wisconsin-Madison Chemistry. [Link]
- Context: Authoritative source on TLC visualization techniques and stain prepar
-
Cegielska, B., & Kacprzak, K. M. (2009).[4] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. University of Warsaw. [Link]
- Context: Describes the specific reactivity of azides and amines with ninhydrin and PPh3 reduction methods.
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography: Troubleshooting. [Link]
- Context: General reference for acid/base modific
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
